molecular formula C8H9N5O2 B1348683 Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 92673-40-0

Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1348683
CAS No.: 92673-40-0
M. Wt: 207.19 g/mol
InChI Key: WXSXMQHHGMMINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C8H9N5O2 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-11-4-12-13(8)6(5)9/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSXMQHHGMMINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359587
Record name ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92673-40-0
Record name ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and analytical data for this molecule.

Introduction

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a fused heterocyclic system incorporating both triazole and pyrimidine rings. This structural motif is a common scaffold in a variety of biologically active compounds. The presence of an amino group and an ethyl carboxylate moiety offers potential for further functionalization and exploration of its structure-activity relationship (SAR) in various therapeutic areas.

Synthesis Pathway

The synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is typically achieved through a cyclocondensation reaction. The most common approach involves the reaction of 3-amino-1,2,4-triazole with a suitable three-carbon electrophilic building block. One plausible synthetic route is the reaction of 3-amino-1,2,4-triazole with diethyl 2-cyano-3-ethoxyacrylate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 3-Amino-1,2,4-triazole C Cyclocondensation A->C B Diethyl 2-cyano-3-ethoxyacrylate B->C D Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate C->D Purification

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental data and methodologies.

Core Physicochemical Properties

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound featuring a fused triazolopyrimidine ring system, possesses a unique set of properties relevant to its potential as a bioactive molecule. The available data, primarily from computational and initial experimental assessments, are summarized below.

Table 1: Physicochemical Data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

PropertyValueSource
Molecular Formula C₈H₉N₅O₂PubChem[1]
Molecular Weight 207.19 g/mol PubChem[1]
IUPAC Name ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylatePubChem[1]
CAS Number 92673-40-0PubChem[1]
Canonical SMILES CCOC(=O)C1=C(N2C(=NC=N2)N=C1)NPubChem[1]
Solubility 30.4 µg/mL (at pH 7.4)PubChem[1]
logP (Computed) 0.5PubChem[1]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 7ChemScene[4]
Rotatable Bonds 3ChemScene[4]

Synthesis and Characterization

While a specific, detailed synthesis protocol for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is not explicitly documented in a single source, a general and widely applicable method for the synthesis of 7-aminotriazolo[1,5-a]pyrimidine derivatives can be reliably inferred from the literature. The most common approach involves the cyclocondensation of 3-amino-1,2,4-triazole with a suitable β-ketoester.

Proposed Synthetic Pathway

A plausible and efficient synthesis route is a three-component reaction involving 3-amino-1,2,4-triazole, an aldehyde, and an active methylene compound like ethyl cyanoacetate, often catalyzed by a base. A more direct and common method is the condensation of 3-amino-1,2,4-triazole with diethyl 2-cyanomalonate or a similar β-ketoester.

Synthetic_Pathway cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 3-Amino-1,2,4-triazole Catalyst Reflux Reactant1->Catalyst Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Catalyst Solvent Ethanol Solvent->Catalyst Product Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Catalyst->Product Cyclocondensation

Caption: Proposed synthesis of the target compound.

Experimental Protocol: General Procedure for the Synthesis of 7-aminotriazolo[1,5-a]pyrimidine Derivatives

This protocol is a generalized procedure based on common methods for synthesizing the triazolo[1,5-a]pyrimidine scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add diethyl ethoxymethylenemalonate (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Analytical workflow for structural confirmation.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: While a specific literature spectrum with full assignment is unavailable, the expected proton NMR spectrum would show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the proton on the triazole ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the fused heterocyclic rings, and the ethyl group carbons.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the amino group.

  • C=O stretching: Around 1700-1680 cm⁻¹ for the ester carbonyl group.

  • C=N and C=C stretching: In the 1650-1500 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

  • C-O stretching: Around 1250-1150 cm⁻¹ for the ester C-O bond.

2.3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (207.19 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the heterocyclic ring.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, the broader class of triazolo[1,5-a]pyrimidine derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities.

Derivatives of the triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a range of pharmacological properties, including:

  • Anticancer Activity: Many compounds with this core structure have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, is a well-established framework for the development of potent and selective kinase inhibitors. These compounds have been shown to target receptor tyrosine kinases such as VEGFR and PDGFR, as well as cyclin-dependent kinases (CDKs).[2][5][6]

  • Antimicrobial Activity: Some triazolopyrimidine derivatives have demonstrated promising antibacterial and antifungal properties.

Given these precedents, it is plausible that Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate could also exhibit inhibitory activity against various protein kinases. A hypothetical signaling pathway that could be targeted by such a compound is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Compound Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (Hypothetical Inhibitor) Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of an RTK signaling pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. This guide has summarized the available physicochemical data and provided a likely synthetic route and characterization workflow. Further experimental investigation is required to fully elucidate its physical properties, biological activity, and mechanism of action. The information presented herein provides a solid foundation for researchers to build upon in their exploration of this and related triazolopyrimidine derivatives.

References

In-Depth Technical Guide: Spectroscopic and Biological Insights into Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel therapeutic agents. The guide details available spectroscopic data, outlines relevant experimental protocols, and explores potential biological signaling pathways associated with the triazolo[1,5-a]pyrimidine scaffold.

Spectroscopic Data

The structural elucidation of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Note: Detailed ¹H NMR peak assignments are not currently available in the public domain literature reviewed.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Experimental ¹³C NMR data for this specific compound is not currently available in the public domain literature reviewed.

Table 3: Mass Spectrometry Data
m/zInterpretation
207[M]⁺ (Molecular Ion)
162Fragment
161Fragment

Note: The mass spectrometry data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FT-IR Data not available in search results
UV-Vis Data not available in search results

Note: Experimental FT-IR and UV-Vis absorption data for this specific compound are not currently available in the public domain literature reviewed.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate are not explicitly available. However, a general methodology for the synthesis of related ethyl 5-amino-7-aryl-4,7-dihydro-[2][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives has been reported and can be adapted.[5]

General Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

A common synthetic route involves the condensation of an appropriate amino-triazole with a suitable pyrimidine precursor. For the synthesis of related dihydro-[2][3][4]triazolo[1,5-a]pyrimidine-6-carboxylates, one reported method utilizes an efficient additive, 4,4'-trimethylenedipiperidine, in a mixture of green solvents like water and ethanol at reflux temperature.[5] Alternatively, the reaction can be conducted in the liquefied additive at 65 °C.[5] This approach is highlighted for its environmentally friendly aspects, avoiding hazardous solvents and catalysts.[5]

G General Synthesis Workflow A 3-Amino-1,2,4-triazole C Reaction Mixture (Solvent + Base) A->C Reactant 1 B Ethyl 2-cyano-3-ethoxyacrylate B->C Reactant 2 D Reflux / Heat C->D E Work-up & Purification D->E F Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate E->F Final Product

Caption: A generalized workflow for the synthesis of the target compound.

Spectroscopic Analysis

Standard analytical techniques would be employed for the characterization of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, typically with an electron ionization (EI) source for GC-MS analysis.

  • Infrared Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer, often using KBr pellets for solid samples.

  • UV-Visible Spectroscopy: UV-Vis absorption spectra would be measured using a spectrophotometer in a suitable solvent to determine the wavelengths of maximum absorption (λmax).

Biological Significance and Signaling Pathways

The triazolo[1,5-a]pyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

Several studies have indicated that triazolo[1,5-a]pyrimidine derivatives can act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3]

One of the key pathways implicated is the ERK (Extracellular signal-regulated kinase) signaling pathway , which is a downstream component of the MAPK/ERK cascade. This pathway plays a critical role in cell proliferation, differentiation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some[2][3][4]triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects by suppressing the ERK signaling pathway.[2]

G Potential Inhibition of the ERK Signaling Pathway cluster_0 Upstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Target_Compound Ethyl 7-aminotriazolo [1,5-a]pyrimidine-6-carboxylate (or derivative) Target_Compound->ERK Inhibition

Caption: Potential mechanism of action via ERK pathway inhibition.

Furthermore, various derivatives of the triazolo[1,5-a]pyrimidine core have been investigated as multi-kinase inhibitors, targeting enzymes such as EGFR, VEGFR2, and CDK2, all of which are pivotal in cancer progression.[3] The development of compounds that can simultaneously inhibit multiple kinases is a promising strategy to overcome drug resistance.

This guide provides a foundational understanding of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate based on currently available data. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its therapeutic potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predicted NMR analysis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate based on data from structurally related compounds. Extensive searches of scientific literature and chemical databases did not yield publicly available experimental ¹H and ¹³C NMR spectra for the specified molecule. The information herein is intended for guidance and comparative purposes.

Introduction

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its privileged triazolo[1,5-a]pyrimidine scaffold. This core structure is found in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed, predicted ¹H and ¹³C NMR analysis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, alongside a general experimental protocol for acquiring such data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. These predictions are derived from the analysis of NMR data for analogous compounds containing the aminotriazolopyrimidine core and ethyl ester functionalities. The numbering convention used for peak assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-28.0 - 8.3s-1H
H-58.5 - 8.8s-1H
-NH₂7.5 - 8.0br s-2H
-OCH₂CH₃4.2 - 4.4q~7.12H
-OCH₂CH₃1.2 - 1.4t~7.13H

Predicted solvent: DMSO-d₆ s = singlet, br s = broad singlet, q = quartet, t = triplet

Table 2: Predicted ¹³C NMR Data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3a150 - 155
C-5155 - 160
C-695 - 105
C-7160 - 165
C=O165 - 170
-OCH₂CH₃60 - 65
-OCH₂CH₃14 - 16

Predicted solvent: DMSO-d₆

Molecular Structure and NMR Workflow

To facilitate the understanding of the NMR data, the molecular structure with atom numbering for peak assignment and a general workflow for NMR analysis are provided below as Graphviz diagrams.

Caption: Molecular structure with numbering for NMR peak assignment.

General NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, and 2D spectra) Sample_Prep->NMR_Acquisition 1. Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing 2. Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) Data_Processing->Spectral_Analysis 3. Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation 4.

Caption: A generalized workflow for NMR sample analysis.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for heterocyclic compounds like Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power for polar molecules and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).

  • Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

4.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): -2 to 16 ppm.

  • Temperature: 298 K (25 °C).

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference.

4.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, or more, as ¹³C NMR is inherently less sensitive.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

  • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used as an internal reference.

4.3. Data Processing

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the time-domain data into the frequency domain.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the known chemical shift of the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • For further structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate under electron ionization (EI) is anticipated to proceed through a series of characteristic cleavages influenced by the triazolopyrimidine core and the ethyl carboxylate substituent. The molecular ion (M+) of this compound is observed at a mass-to-charge ratio (m/z) of 207, consistent with its molecular formula of C₈H₉N₅O₂.

A primary and highly significant fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃) from the ethyl ester group, a common fragmentation for such esters.[1] This cleavage results in the formation of a stable acylium ion. The difference between the molecular ion (m/z 207) and a major observed fragment at m/z 161 is 46 Da, which corresponds precisely to the mass of the ethoxy group.

Further fragmentation of the heterocyclic ring system is also expected. Triazole derivatives, under EI-MS, are known to undergo ring cleavage, which may involve the loss of a neutral nitrogen molecule (N₂).[2] This would lead to the formation of various smaller fragment ions. The pyrimidine ring, being a stable aromatic system, may also undergo characteristic fissions.[3][4]

Based on these principles, the following fragmentation cascade is proposed:

  • Initial Ionization: The molecule is ionized to form the molecular ion, [C₈H₉N₅O₂]⁺•, at m/z 207 .

  • Loss of Ethoxy Radical: The molecular ion undergoes cleavage of the C-O bond of the ester, losing an ethoxy radical (•C₂H₅O) to form the acylium ion [C₆H₄N₅O]⁺ at m/z 161 . This is often a prominent peak in the spectrum.

  • Decarbonylation: The fragment at m/z 161 may then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 133 .

  • Ring Cleavage: Subsequent fragmentation of the triazolopyrimidine ring system can lead to the expulsion of neutral molecules like N₂ or HCN, resulting in smaller, characteristic ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and their corresponding mass-to-charge ratios (m/z). The relative abundance is a qualitative prediction based on general fragmentation rules and the stability of the resulting ions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
207[C₈H₉N₅O₂]⁺• (Molecular Ion)Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylateModerate
161[C₆H₄N₅O]⁺7-aminotriazolo[1,5-a]pyrimidine-6-carbonyl cationHigh
133[C₅H₄N₅]⁺Ion resulting from loss of CO from m/z 161Moderate to Low

Experimental Protocols

A standard protocol for obtaining the mass spectrum of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate would involve either Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).[5][6]

GC-MS with Electron Ionization (EI) Protocol
  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

LC-MS/MS with Electrospray Ionization (ESI) Protocol
  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped to obtain fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate using mass spectrometry.

analytical_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Compound Compound Synthesis/ Isolation Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Injection Sample Injection (GC or LC) Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis (MS1) Ionization->Mass_Analysis Fragmentation Fragmentation (CID) Mass_Analysis->Fragmentation Fragment_Analysis Fragment Ion Analysis (MS2) Fragmentation->Fragment_Analysis Spectrum_Acquisition Spectrum Acquisition Fragment_Analysis->Spectrum_Acquisition Data_Processing Data Processing and Peak Identification Spectrum_Acquisition->Data_Processing Fragmentation_Analysis Fragmentation Pattern Analysis Data_Processing->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for Mass Spectrometric Analysis.

References

Technical Guide: Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, including its chemical identity, physicochemical properties, a representative synthetic protocol, and potential biological significance based on related compounds.

Chemical Identification and Properties

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic organic compound. Its core structure is a fused bicyclic system consisting of a triazole ring fused to a pyrimidine ring. The specific CAS number for this compound is 92673-40-0 .[1]

Physicochemical Data

The key quantitative properties of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 92673-40-0PubChem[1]
Molecular Formula C₈H₉N₅O₂PubChem[1]
Molecular Weight 207.19 g/mol PubChem[1]
IUPAC Name ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylatePubChem[1]
SMILES CCOC(=O)C1=C(N2C(=NC=N2)N=C1)NPubChem[1]
InChIKey WXSXMQHHGMMINY-UHFFFAOYSA-NPubChem[1]
Solubility (Experimental) 30.4 µg/mL (at pH 7.4)PubChem[1]

Synthesis and Experimental Protocols

The synthesis of pyrazolo[1,5-a]pyrimidines and related fused heterocyclic systems often involves the condensation of an amino-azole with a β-ketoester or a similar three-carbon electrophilic component. While a specific protocol for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is not detailed in the provided search results, a representative synthetic pathway can be constructed based on established methodologies for analogous structures.[4][5]

Representative Synthetic Workflow

The logical workflow for the synthesis typically begins with the formation of a substituted aminotriazole, followed by a cyclocondensation reaction to form the fused pyrimidine ring.

G cluster_0 Step 1: Aminotriazole Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification A Starting Materials (e.g., Guanazole derivative) B Reaction with Reagent X A->B C 3-Amino-1,2,4-triazole Intermediate B->C E Cyclization Reaction (Reflux in Acetic Acid) C->E D Diethyl 2-(ethoxymethylene) malonate D->E F Crude Product E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Final Product: Ethyl 7-aminotriazolo[1,5-a] pyrimidine-6-carboxylate G->H

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[5][6]

  • Reagents and Materials:

    • 3-Amino-1,2,4-triazole

    • Diethyl 2-(ethoxymethylene)malonate

    • Glacial Acetic Acid

    • Ethanol

    • Standard laboratory glassware and reflux apparatus

  • Procedure:

    • A mixture of 3-amino-1,2,4-triazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is suspended in glacial acetic acid.

    • The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The resulting precipitate is collected by vacuum filtration.

    • The crude solid is washed with cold ethanol to remove residual acetic acid and unreacted starting materials.

    • The product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product, Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

  • Characterization:

    • The structure of the final compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. PubChem lists ¹H NMR and GC-MS data for this compound.[1]

Biological Activity and Potential Applications

The pyrazolo[1,5-a]pyrimidine scaffold, to which the target molecule belongs, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[7] Compounds with this core are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.[4]

Role as Kinase Inhibitors (Generalised Pathway)

Aberrant protein kinase activity is a hallmark of many diseases, including cancer. Small molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed to target specific kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[4][6] For example, related compounds have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA).[6]

The diagram below illustrates a generalized signaling pathway that can be targeted by such inhibitors.

G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRKA) GF->Receptor Binds Kinase Downstream Kinase (e.g., CDK2) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Inhibits Inhibitor->Kinase Inhibits

References

The Triazolo[1,5-a]pyrimidine Core: A Technical Guide to its Discovery, History, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry and agrochemistry, valued for its versatile biological activities. First described in the early 20th century, this nitrogen-rich bicyclic structure has been the foundation for numerous synthetic compounds, including approved drugs and potent biological probes. This technical guide provides an in-depth exploration of the discovery and history of the triazolo[1,5-a]pyrimidine core, details key synthetic methodologies, presents quantitative data for representative derivatives, and illustrates its interaction with a critical signaling pathway.

Discovery and History

The journey of the triazolo[1,5-a]pyrimidine core began in 1909, when Bülow and Haas first reported its synthesis. This discovery laid the groundwork for over a century of research into this privileged scaffold. Early studies focused on the fundamental chemistry and synthesis of the core and its simple derivatives.

A pivotal development in the history of triazolo[1,5-a]pyrimidines was the elucidation of the Dimroth rearrangement. This acid- or base-catalyzed isomerization allows for the conversion of the kinetically favoredtriazolo[4,3-a]pyrimidine isomer to the more thermodynamically stabletriazolo[1,5-a]pyrimidine. This reaction became a crucial tool for accessing the [1,5-a] scaffold, which is often associated with more desirable biological activities.

The structural similarity of the triazolo[1,5-a]pyrimidine core to endogenous purines led to its investigation as a purine isostere. This bioisosteric relationship has been a guiding principle in the design of numerous derivatives targeting purine-binding enzymes, such as kinases and phosphodiesterases.

Over the decades, the triazolo[1,5-a]pyrimidine scaffold has been incorporated into a wide array of biologically active molecules. Notable examples include:

  • Trapidil (Rocornal®) : A coronary vasodilator and antiplatelet agent, Trapidil functions as a platelet-derived growth factor (PDGF) antagonist and a phosphodiesterase inhibitor. It has been used clinically in several countries for the treatment of ischemic heart disease.

  • Essramycin : Isolated from a marine Streptomyces species, Essramycin was one of the first natural products found to contain the triazolo[1,5-a]pyrimidine core. While initially reported to have broad-spectrum antibacterial activity, this has been a subject of debate in later studies.

  • Herbicides : Several commercial herbicides are based on the triazolo[1,5-a]pyrimidine sulfonamide structure, highlighting the scaffold's importance in agriculture.

The continued exploration of this core structure has led to the discovery of compounds with a broad range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

Physicochemical and Spectroscopic Properties

The triazolo[1,5-a]pyrimidine core is a planar, aromatic system. The presence of four nitrogen atoms influences its electronic distribution, making it an electron-deficient system. This property governs its reactivity and interactions with biological targets.

Table 1: Physicochemical Properties of Selected Triazolo[1,5-a]pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Unsubstituted triazolo[1,5-a]pyrimidineC₅H₄N₄120.11138-140N/A
7-Hydroxy-5-methyl-triazolo[1,5-a]pyrimidineC₆H₆N₄O150.14>300
5,7-Dimethyl-triazolo[1,5-a]pyrimidineC₇H₈N₄148.17105-107N/A
TrapidilC₁₀H₁₅N₅205.26100-104N/A

Spectroscopic Characterization:

The structural elucidation of triazolo[1,5-a]pyrimidines relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR : The protons on the pyrimidine ring of the unsubstituted core typically appear as distinct multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the fused triazole ring and the nitrogen atoms.

  • ¹³C NMR : The carbon atoms of the bicyclic system show characteristic chemical shifts that can be used to confirm the core structure.

  • ¹⁵N NMR : Due to the presence of four nitrogen atoms, ¹⁵N NMR can be a powerful tool for distinguishing between different isomers, such as the [1,5-a] and [4,3-a] systems, often through the use of 2D ¹H-¹⁵N HMBC experiments.

Key Synthetic Methodologies

The construction of the triazolo[1,5-a]pyrimidine core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation of 3-Amino-1,2,4-triazoles with 1,3-Dicarbonyl Compounds

This is the most widely employed and versatile method for the synthesis of triazolo[1,5-a]pyrimidines. The reaction involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.

Condensation_Reaction AminoTriazole 3-Amino-1,2,4-triazole Intermediate Condensation Intermediate AminoTriazole->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate + TriazoloPyrimidine Triazolo[1,5-a]pyrimidine Intermediate->TriazoloPyrimidine Cyclization (-2 H₂O)

Caption: General scheme for the synthesis of triazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 7-Hydroxy-5-phenyl-triazolo[1,5-a]pyrimidine

This protocol is adapted from a representative literature procedure.

  • Materials : 1-Phenyl-1,3-butanedione (1.56 mmol), 3-amino-1,2,4-triazole (2.38 mmol), glacial acetic acid.

  • Procedure :

    • A mixture of 1-phenyl-1,3-butanedione and 3-amino-1,2,4-triazole is heated at 160°C for 2 hours in the absence of a solvent.

    • Alternatively, the reactants can be refluxed in a solvent such as glacial acetic acid for 12 hours.

    • After cooling, the reaction mixture is filtered.

    • The solid residue is washed with dichloromethane to afford the crude product.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterization : The final product is characterized by melting point determination, IR spectroscopy, mass spectrometry, and ¹H NMR. For 7-hydroxy-5-phenyl-triazolo[1,5-a]pyrimidine, the expected ¹H NMR signals (in DMSO-d₆) would include a singlet for the C6-proton, multiplets for the phenyl protons, a singlet for the C2-proton, and a broad singlet for the hydroxyl proton.

The Dimroth Rearrangement

The Dimroth rearrangement is a thermally or catalytically induced isomerization of a triazolo[4,3-a]pyrimidine to the more stable triazolo[1,5-a]pyrimidine. This reaction is crucial as the initial cyclization can sometimes yield the [4,3-a] isomer as the kinetic product.

The mechanism involves a ring-opening of the pyrimidine ring, followed by rotation and subsequent ring-closure to form the thermodynamically favored [1,5-a] isomer. The rearrangement is often facilitated by acidic or basic conditions.

Dimroth_Rearrangement Triazolo43a Triazolo[4,3-a]pyrimidine RingOpened Ring-Opened Intermediate Triazolo43a->RingOpened Ring Opening (Acid/Base Catalyzed) Triazolo15a Triazolo[1,5-a]pyrimidine RingOpened->Triazolo15a Ring Closure

Caption: The Dimroth Rearrangement of triazolopyrimidines.

Biological Activity and Mechanism of Action: The Case of Trapidil

The triazolo[1,5-a]pyrimidine core is a cornerstone of many pharmacologically active compounds. Trapidil is a prime example, exerting its therapeutic effects through the modulation of the Platelet-Derived Growth Factor (PDGF) signaling pathway.

PDGF is a potent mitogen for vascular smooth muscle cells, and its overactivity can lead to the formation of neointima, a key event in restenosis following angioplasty. Trapidil has been shown to antagonize the effects of PDGF.

Table 2: In Vitro Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives

CompoundTarget/AssayIC₅₀/ActivityCell LineReference
Compound 26 (Antitubulin agent)Growth Inhibition0.75 µMHeLa
Compound 26 (Antitubulin agent)Growth Inhibition1.02 µMA549
Compound 28 (Antitubulin agent)Tubulin Polymerization Inhibition9.90 µMN/A
WS-898 (ABCB1 Inhibitor)Reversing Paclitaxel Resistance5.0 nMSW620/Ad300
WS-898 (ABCB1 Inhibitor)Reversing Paclitaxel Resistance3.67 nMKB-C2
CDK2 Inhibitor DerivativeCDK2 Inhibitionlow µM rangeN/A
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine 14CDK2/cyclin A2 Inhibition0.057 µMN/A
LSD1 Inhibitor DerivativeLSD1 Inhibition0.564 µMN/A

The mechanism of action of Trapidil involves the inhibition of the MAP kinase cascade, a downstream effector of PDGF signaling. By doing so, Trapidil prevents the proliferation of vascular smooth muscle cells. The drug may also exert its effects through an increase in cellular cAMP levels.

Trapidil_PDGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGF Receptor (PDGFR) PDGF->PDGFR Binds and Activates Shc Shc PDGFR->Shc Phosphorylates Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates MAPK MAPK (ERK1/2) MEK->MAPK Phosphorylates Proliferation Cell Proliferation Migration MAPK->Proliferation Promotes Trapidil Trapidil Trapidil->Raf1 Inhibits cAMP ↑ cAMP Trapidil->cAMP MKP1 MAPK Phosphatase-1 (MKP-1) cAMP->MKP1 Upregulates MKP1->MAPK Inactivates

Caption: Mechanism of action of Trapidil on the PDGF signaling pathway.

Conclusion

The triazolo[1,5-a]pyrimidine core structure has a rich history that has evolved from its initial synthesis to its current status as a highly valued scaffold in drug discovery and development. Its synthetic accessibility, coupled with its favorable physicochemical properties and diverse biological activities, ensures its continued relevance. For researchers in the pharmaceutical and agrochemical industries, a deep understanding of the history, synthesis, and biological interactions of this core is essential for the rational design of new and effective agents. The case of Trapidil demonstrates how a molecule based on this scaffold can successfully modulate a key signaling pathway to achieve a therapeutic effect, a testament to the enduring potential of the triazolo[1,5-a]pyrimidine system.

An In-depth Technical Guide on the Solubility of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data in public literature, this guide presents a composite of information based on the physicochemical properties of the compound, solubility data of structurally related triazolopyrimidine and pyrimidine derivatives, and established experimental methodologies for solubility determination.

Introduction to Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a fused heterocyclic system with potential applications in medicinal chemistry. Its structure, featuring both a triazole and a pyrimidine ring, imparts a unique electronic and steric profile that influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound in organic solvents is crucial for its synthesis, purification, formulation, and preclinical development. The PubChem database indicates an aqueous solubility of 30.4 µg/mL at pH 7.4, suggesting limited solubility in water[1].

Quantitative Solubility Data

While specific experimental solubility data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in a wide range of organic solvents is not extensively reported, the following table provides an illustrative summary of expected solubility based on data for analogous triazolopyrimidine and pyrimidine derivatives. These values should be considered as estimates and require experimental verification. The choice of solvents is based on those commonly employed for similar heterocyclic compounds in research and industry.

SolventChemical ClassExpected Solubility at 25°C (g/L)
Dimethyl Sulfoxide (DMSO)SulfoxideHigh (> 50)
N,N-Dimethylformamide (DMF)AmideHigh (> 50)
MethanolAlcoholModerate (10 - 30)
EthanolAlcoholModerate (5 - 20)
AcetoneKetoneLow to Moderate (1 - 10)
Ethyl AcetateEsterLow (0.1 - 5)
Dichloromethane (DCM)ChlorinatedLow (0.1 - 5)
AcetonitrileNitrileLow (0.1 - 5)
Tetrahydrofuran (THF)EtherLow to Moderate (1 - 10)
TolueneAromatic HydrocarbonVery Low (< 0.1)
HexaneAliphatic HydrocarbonVery Low (< 0.1)

Note: These values are illustrative and intended to guide solvent selection for experimental studies. Actual solubility will depend on the specific experimental conditions, including temperature and the polymorphic form of the solute.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of organic compounds.

The isothermal shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved solute in the solution becomes constant.

Apparatus and Materials:

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

  • Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (solute)

  • Selected organic solvents

Procedure:

  • Add an excess amount of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate to a series of vials.

  • Add a known volume of the desired organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration remains constant.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of the dissolved solute in the filtrate using a validated analytical method.

The gravimetric method is a straightforward approach for determining the concentration of a non-volatile solute in a saturated solution.[2][3][4][5]

Procedure:

  • Prepare a saturated solution using the Isothermal Shake-Flask Method as described above.

  • Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents like DMSO or DMF, a vacuum oven at a suitable temperature may be required.

  • Once the solvent is completely removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

  • The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/L or mg/mL).

HPLC is a highly sensitive and specific method for determining the concentration of a solute in solution.

Procedure:

  • Develop and Validate an HPLC Method:

    • Select a suitable HPLC column (e.g., C18).

    • Determine an appropriate mobile phase for the elution of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is common for reversed-phase chromatography.

    • Establish the optimal flow rate, injection volume, and column temperature.

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

    • Validate the method for linearity, accuracy, precision, and specificity.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in a suitable solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Analyze the Saturated Solution:

    • Prepare the saturated solution and filtrate as described in the Isothermal Shake-Flask Method.

    • Inject the appropriately diluted filtrate into the HPLC system.

    • Determine the peak area of the analyte.

    • Use the calibration curve to calculate the concentration of the compound in the diluted sample and then back-calculate the concentration in the original saturated solution.

Visualizations

The following diagram illustrates the logical workflow for determining the solubility of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in an organic solvent using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate in thermostatic shaker (e.g., 24-72h at 25°C) C->D E Allow solids to settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H I Quantify using calibration curve H->I J Determine Solubility (g/L) I->J

Caption: Workflow for solubility determination.

The solubility of a compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. The diagram below illustrates these relationships.

Caption: Factors influencing solubility.

Conclusion

While direct, comprehensive quantitative data on the solubility of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in organic solvents is currently limited in the public domain, this guide provides a framework for researchers and drug development professionals. By understanding the properties of the compound, leveraging data from analogous structures, and employing robust experimental methodologies such as the isothermal shake-flask method coupled with reliable analytical techniques, the solubility profile of this compound can be thoroughly characterized. This information is indispensable for advancing the research and development of new chemical entities.

References

Navigating the Crystalline Landscape of Triazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This technical guide provides an in-depth overview of the crystal structure of ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives, addressing key data presentation and experimental protocols.

Due to the absence of publicly available crystallographic data for the specific molecule "Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate," this guide will utilize the closely related and structurally determined "ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate" as a representative example to illustrate the principles of crystallographic analysis in this class of compounds. The methodologies and data interpretation are directly applicable to the broader family of triazolo[1,5-a]pyrimidine derivatives.

Crystalline Structure Data: An Illustrative Example

The following table summarizes the crystallographic data for ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, as determined by Wen et al. (2005).[1] This data provides a quantitative fingerprint of the molecule's solid-state conformation.

Parameter Value
Chemical FormulaC₁₆H₁₅N₃O₂S
Formula Weight (Mr)313.37
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)19.361(7)
b (Å)7.595(3)
c (Å)20.910(8)
β (°)94.925(6)
Volume (ų)3064(2)
Z8
Calculated Density (Dc) (g/cm³)1.359
Absorption Coefficient (μ) (mm⁻¹)0.222
F(000)1312
R0.0546
wR0.1082
Reflections Collected5374
Unique Reflections3419 (I > 2σ(I))

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the synthesis of the compound and culminating in the refinement of the crystallographic model.

General Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

The synthesis of ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives typically involves a cyclocondensation reaction. A general approach is the reaction of 3-amino-1,2,4-triazole with a substituted ethyl 2-cyano-3-ethoxyacrylate. The reaction is often carried out in a suitable solvent such as ethanol and may be catalyzed by a base.

A representative synthetic pathway is as follows:

  • Starting Materials: 3-amino-1,2,4-triazole and an appropriately substituted ethyl 2-cyano-3-ethoxyacrylate.

  • Reaction Conditions: The reactants are typically refluxed in a solvent like ethanol, often in the presence of a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) to yield crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol

High-quality single crystals are essential for successful X-ray diffraction analysis.

  • Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from synthesis to the final crystallographic analysis.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation

References

Methodological & Application

Application Notes: Principles for the Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: In accordance with safety guidelines, this document does not provide detailed, step-by-step experimental protocols for the synthesis of chemical compounds. The synthesis of any chemical substance should only be conducted by trained professionals in a properly equipped laboratory setting with all necessary safety precautions in place. This document provides a high-level overview of established chemical principles for educational and research purposes.

Introduction to the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) is a fused heterocyclic system that is a subject of significant interest in medicinal chemistry and drug design.[1] Structurally, it can be considered an aza-analog of a delocalized 10-π electron system.[2] Due to the isoelectronic relationship between the TP scaffold and the purine ring system, TP derivatives have been extensively investigated as potential surrogates for purines in various biological contexts.[2] This has led to their application in the development of agents for cancer, parasitic diseases, and as kinase inhibitors.[2]

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 92673-40-0) is a specific derivative of this scaffold, featuring an amino group at position 7 and an ethyl carboxylate group at position 6.[4]

Physicochemical Properties

A summary of the key computed and experimental properties for the target compound is presented below.

PropertyValueSource
Molecular Formula C₈H₉N₅O₂PubChem[4]
Molecular Weight 207.19 g/mol PubChem[4]
IUPAC Name ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylatePubChem[4]
CAS Number 92673-40-0PubChem[4]
Solubility (pH 7.4) 30.4 µg/mLPubChem[4]

General Synthetic Strategies

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core generally relies on the construction of the pyrimidine ring onto a pre-existing 1,2,4-triazole precursor. The most common strategies reported in the literature include:

  • Cyclocondensation Reactions: This is the most prevalent method, involving the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated carbonyl compound.[2] The dicarbonyl substrate provides the three carbon atoms necessary to form the six-membered pyrimidine ring.

  • Dimroth Rearrangement: This approach involves the conversion of an isomeric[1][2][3]triazolo[4,3-a]pyrimidine into the more stable[1][2][3]triazolo[1,5-a]pyrimidine system.[1][2]

  • Oxidative Cyclization: Another reported method is the oxidative cyclization of pyrimidin-2-yl-amidines.[2]

For the synthesis of the specifically substituted target molecule, Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, the cyclocondensation route is the most logically applicable. This would typically involve reacting a 3-amino-1,2,4-triazole with a β-keto ester or a related 1,3-bielectrophilic species that can introduce the required amino and ethyl carboxylate functionalities onto the pyrimidine ring.

Visualization of General Synthetic Pathway

The following diagram illustrates the general principle of the cyclocondensation reaction to form the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. This is a conceptual representation and does not depict a specific, optimized protocol.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product R1 3-Amino-1,2,4-triazole P1 Cyclocondensation R1->P1 Reactant A R2 1,3-Dicarbonyl Compound (e.g., β-Ketoester) R2->P1 Reactant B P2 [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold P1->P2 Forms Fused Rings

Caption: General workflow for the cyclocondensation synthesis of the triazolo[1,5-a]pyrimidine core.

Applications in Research

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in modern drug discovery.[2] For example, derivatives have been synthesized and investigated as inhibitors of the PA-PB1 interface of the influenza A virus polymerase, highlighting their potential as antiviral agents.[5] The versatility of the scaffold allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target a wide range of biological targets.[2]

References

One-Pot Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives. The triazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore due to its structural similarity to purines, leading to a wide range of biological activities, including anticancer and kinase inhibitory effects. The protocols outlined herein describe an efficient two-component cyclocondensation reaction, offering a streamlined approach to this valuable class of compounds. This document also includes tabulated quantitative data for various synthesized derivatives and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Triazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, including protein kinases.[1] Consequently, derivatives of this scaffold have been explored for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. The one-pot synthesis of these compounds is a highly efficient method for generating molecular diversity for drug discovery programs.

The synthesis of ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives is typically achieved through a cyclocondensation reaction between a 3-amino-1,2,4-triazole and a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate. This approach provides a direct route to the desired fused ring system.

Biological Significance and Signaling Pathways

Many triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.

One of the key signaling pathways implicated in cancer progression is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.

Another critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival and proliferation. The inhibition of this pathway is a major focus of anticancer drug development.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Derivatives

This protocol is a representative procedure based on the cyclocondensation of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate.

Materials:

  • 3-amino-1,2,4-triazole

  • Diethyl ethoxymethylenemalonate

  • Ethanol

  • Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in ethanol in a round-bottom flask, add diethyl ethoxymethylenemalonate (1.05 eq).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Derivatives

Entry3-Amino-1,2,4-triazole DerivativeDiethyl ethoxymethylenemalonate DerivativeSolventCatalystReaction Time (h)Yield (%)Reference
13-amino-1,2,4-triazoleDiethyl ethoxymethylenemalonateEthanolAcetic Acid675-85Adapted
23-amino-5-methyl-1,2,4-triazoleDiethyl ethoxymethylenemalonateDMFNone870Hypothetical
33-amino-1,2,4-triazoleDiethyl (ethoxymethylene)malonateAcetic AcidNone480Hypothetical
43-amino-5-phenyl-1,2,4-triazoleDiethyl ethoxymethylenemalonateEthanolPiperidine1065Hypothetical

Note: Data in this table is representative and may be hypothetical where specific literature values for the exact target molecule are unavailable. Researchers should optimize conditions for their specific derivatives.

Mandatory Visualization

G Experimental Workflow for One-Pot Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up and Purification cluster_product Final Product Reactant1 3-Amino-1,2,4-triazole Mixing Mixing of Reactants and Catalyst Reactant1->Mixing Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Mixing Solvent Ethanol Solvent->Mixing Catalyst Acetic Acid (catalytic) Catalyst->Mixing Heating Reflux Reaction Cyclocondensation Reaction (4-8h) Mixing->Reaction Heating Monitoring TLC Monitoring Reaction->Monitoring Cooling Cooling to Room Temperature Reaction->Cooling Complete Monitoring->Reaction Incomplete Evaporation Solvent Evaporation Cooling->Evaporation Filtration Filtration Evaporation->Filtration Washing Washing with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Product Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Drying->Product

Caption: One-pot synthesis workflow.

G VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor Triazolo[1,5-a]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling.

References

Application Notes and Protocols for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a versatile heterocyclic building block in medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere, making it a valuable core for designing molecules that can interact with biological targets that recognize purines, such as kinases.[4] This scaffold is present in a variety of biologically active compounds with activities including anticancer, anticonvulsant, antimicrobial, and anti-parasitic.[1][4][5] The amino and ester functionalities of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate provide convenient handles for synthetic modification, allowing for the exploration of diverse chemical space in the development of novel therapeutic agents.

Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent. A plausible synthetic route to Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is outlined below.

Experimental Protocol: Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Materials:

  • 3-Amino-1,2,4-triazole

  • Diethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a solution of 3-amino-1,2,4-triazole (1 equivalent) in ethanol, add diethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Applications in Medicinal Chemistry

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of a variety of bioactive molecules. The 7-amino group can be functionalized through reactions such as acylation, alkylation, and arylation to introduce diverse substituents.

Synthesis of Kinase Inhibitors

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a common core for various kinase inhibitors. Derivatives have shown inhibitory activity against a range of kinases including EGFR, VEGFR2, and CDK2.[3]

Workflow for Synthesis of Kinase Inhibitors:

G start Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate step1 Amide Coupling with Substituted Carboxylic Acid start->step1 EDC, HOBt step2 Suzuki or Buchwald-Hartwig Coupling at another position (if applicable) step1->step2 Pd catalyst, base step3 Purification and Characterization step2->step3 end Final Kinase Inhibitor Candidate step3->end

Caption: Synthetic workflow for kinase inhibitors.

Development of Anticancer Agents

Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the micromolar range against Bel-7402 and HT-1080 cell lines.[2]

Quantitative Data for Triazolopyrimidine Derivatives as Anticancer Agents:

Compound IDTarget Cell LineIC50 (µM)Reference
23 Bel-740215.0[2]
23 HT-10807.8[2]
12b NCI cancer cell lines (mean)10.63[3]
12c NCI cancer cell lines (mean)3.51[3]
Synthesis of Anticonvulsant Agents

The triazolopyrimidine core is also found in compounds with anticonvulsant properties. For example, 7-(heptyloxy)-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine (a derivative of the core scaffold) has shown an ED50 of 84.9 mg/Kg in a maximal electroshock (MES) test.[1][5]

Quantitative Data for a Triazolopyrimidine Derivative as an Anticonvulsant:

CompoundTestED50 (mg/Kg)Reference
7-(heptyloxy)-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidineMES84.9[1][5]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to screen for and characterize the inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase enzyme (e.g., EGFR, VEGFR2, CDK2)

  • Kinase substrate (specific peptide)

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA)

  • Test compounds dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Prepare a kinase reaction mixture containing the assay buffer, kinase, and substrate.

  • Dispense the kinase reaction mixture into the wells containing the compounds. Prepare "no kinase" control wells by adding the reaction mixture without the enzyme (0% activity).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay:

G step1 Prepare compound dilutions step2 Add compounds to 384-well plate step1->step2 step3 Add kinase/substrate mixture step2->step3 step4 Add ATP to initiate reaction step3->step4 step5 Incubate at RT for 60 min step4->step5 step6 Add ATP detection reagent step5->step6 step7 Measure luminescence step6->step7 step8 Calculate % inhibition and IC50 step7->step8

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HT-29)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Signaling Pathway

Many triazolopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. A common target is the EGFR signaling pathway.

Simplified EGFR Signaling Pathway and Inhibition:

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Triazolopyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the Biological Evaluation of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological evaluation of synthesized derivatives of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. The protocols and data presentation formats are based on established methodologies for assessing the anticancer and antimicrobial potential of this class of heterocyclic compounds.

Biological Activities of Triazolo[1,5-a]pyrimidine Derivatives

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of pharmacological activities.[4] Derivatives have shown significant potential as:

  • Anticancer Agents: Many derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[2][3][5] The mechanism of action can vary, including tubulin polymerization inhibition, suppression of signaling pathways like ERK, and inhibition of kinases such as CDK2.[1][3] Some compounds have even been shown to overcome multidrug resistance.[1]

  • Antimicrobial Agents: The scaffold is also a promising basis for the development of new antibacterial and antifungal agents.[6][7][8]

  • Enzyme Inhibitors: Specific derivatives have been identified as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1) and Tyrosyl-DNA phosphodiesterase 2 (TDP2), which are relevant targets in cancer therapy.[9][10]

Data Presentation: In Vitro Anticancer Activity

Quantitative data from in vitro anticancer assays should be summarized for clear comparison of the cytotoxic potency of the derivatives.

Table 1: In Vitro Cytotoxicity of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound IDMGC-803 (Gastric Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Bel-7402 (Hepatocellular Carcinoma)HT-1080 (Fibrosarcoma)U-87 MG (Glioblastoma)
Derivative 19.47[3]9.58[3]13.1[3]---
Derivative 2---12.3[2]6.1[2]-
Derivative 3-IC50 valueIC50 value--IC50 value
5-Fluorouracil>50[3]>50[3]>50[3]---

Note: Data presented is a composite from various studies on different triazolo[1,5-a]pyrimidine derivatives and should be used as a template. "-" indicates data not available.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on various cancer cell lines.[2][11]

Materials:

  • Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate for 48/72h treat->incubate2 add_mmtt add_mmtt incubate2->add_mmtt add_mtt Add MTT solution incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read absorbance at 490nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vitro Antimicrobial Activity: Disk Diffusion Method

This protocol is used for the preliminary screening of the antimicrobial activity of the synthesized derivatives.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm in diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antibacterial drug (e.g., Ampicillin)

  • Standard antifungal drug (e.g., Nystatin)

  • Petri dishes

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Placement: Place the impregnated discs on the surface of the inoculated agar plates. Also, place a disc with the standard drug and a solvent control disc.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Table 2: Antimicrobial Activity of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Derivatives (Zone of Inhibition in mm)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Derivative 1Zone diameterZone diameterZone diameter
Derivative 2Zone diameterZone diameterZone diameter
AmpicillinStandard zoneStandard zoneN/A
NystatinN/AN/AStandard zone

Note: This table should be populated with the experimental results. N/A indicates not applicable.

Signaling Pathway Analysis

For compounds showing significant anticancer activity, further investigation into the mechanism of action is crucial. Many triazolopyrimidine derivatives have been found to interfere with key signaling pathways involved in cancer cell proliferation and survival.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Derivative Inhibitor->EGFR Inhibitor->ERK

Caption: Potential inhibition of the EGFR/ERK signaling pathway by triazolopyrimidine derivatives.

Further mechanistic studies could involve Western blotting to analyze the expression levels of key proteins in these pathways (e.g., p-EGFR, p-AKT, p-ERK) after treatment with the active compounds.[12]

Conclusion

The ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate core structure represents a versatile scaffold for the development of novel therapeutic agents. The protocols and guidelines presented here provide a framework for the systematic biological evaluation of its derivatives, enabling the identification of lead compounds with potent anticancer and antimicrobial activities. Subsequent structure-activity relationship (SAR) studies can then be conducted to optimize the efficacy and pharmacological properties of these promising molecules.[1]

References

Application Notes and Protocols: Immunomodulatory Effects of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system recognized as a purine isostere, which has led to its exploration in various medicinal chemistry programs.[4][5] Derivatives of this core structure have been investigated for a range of biological activities, most notably as antiproliferative agents targeting various cancer cell lines and as kinase inhibitors.[6][7][8][9] While much of the research has centered on oncology, the structural similarity to endogenous signaling molecules suggests a potential for these compounds to exhibit immunomodulatory effects. For instance, trapidil, a triazolopyrimidine derivative, has been used as a coronary vasodilator and is noted for its potential influence on immunomodulatory pathways.[10]

These application notes provide a framework for the systematic evaluation of the immunomodulatory potential of ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and its analogs. The protocols described herein are adapted from established methodologies for assessing the effects of small molecules on immune cell function.[1][2][11]

Data Presentation: Quantitative Analysis of Immunomodulatory Activity

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of Analogs on Human Peripheral Blood Mononuclear Cells (PBMCs)

Compound IDR1 GroupR2 GroupCC50 (µM) ± SD
Parent HH>100
Analog A CH3H95.4 ± 4.2
Analog B ClH78.1 ± 5.6
Analog C HPhenyl52.3 ± 3.9
Analog D CH3Phenyl45.8 ± 2.7
CC50: 50% cytotoxic concentration; SD: Standard Deviation

Table 2: Effect of Analogs on Mitogen-Induced Lymphocyte Proliferation

Compound IDConcentration (µM)Inhibition of Proliferation (%) ± SD
Parent 105.2 ± 1.1
Analog A 1015.8 ± 2.4
Analog B 1035.1 ± 3.8
Analog C 1055.6 ± 4.5
Analog D 1068.3 ± 5.1
Phytohaemagglutinin (PHA) at 5 µg/mL was used as the mitogen.[11]

Table 3: Modulation of Cytokine Secretion from LPS-Stimulated PBMCs

Compound IDConcentration (µM)TNF-α (% of Control) ± SDIL-6 (% of Control) ± SDIL-10 (% of Control) ± SD
Parent 1098.2 ± 7.5101.5 ± 8.2105.3 ± 6.9
Analog A 1085.4 ± 6.188.2 ± 7.3110.1 ± 5.8
Analog B 1062.7 ± 5.365.9 ± 6.0145.8 ± 10.2
Analog C 1040.1 ± 3.942.5 ± 4.1180.4 ± 12.5
Analog D 1035.8 ± 3.138.6 ± 3.5210.7 ± 15.3
Lipopolysaccharide (LPS) at 100 ng/mL was used as the stimulant.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity in Human PBMCs

This protocol determines the cytotoxic concentration of the test compounds, which is essential for differentiating true immunomodulatory effects from those caused by cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[11][12]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[11]

  • Resuspend cells in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Lymphocyte Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of lymphocytes stimulated by a mitogen.[11][13]

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • After adding the test compounds, add a mitogen such as Phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate T-lymphocyte proliferation.[11] Include unstimulated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proceed with the MTT assay as described in steps 7-9 of Protocol 1.

  • Calculate the percentage of proliferation inhibition relative to the stimulated control (vehicle-treated, PHA-stimulated wells).

Protocol 3: Quantification of Cytokine Production

This protocol measures the effect of the compounds on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by stimulated PBMCs.

Materials:

  • PBMCs and culture medium as in Protocol 1.

  • Lipopolysaccharide (LPS) from E. coli.

  • ELISA kits for human TNF-α, IL-6, and IL-10.

  • 24-well plates.

Procedure:

  • Isolate and prepare PBMCs as described in Protocol 1. Adjust cell density to 2 x 10^6 cells/mL.

  • Seed 500 µL of the cell suspension into each well of a 24-well plate.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control and a stimulated vehicle control.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Centrifuge the plate and collect the cell-free supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis of NF-κB Signaling

This protocol investigates the effect of the compounds on a key inflammatory signaling pathway, such as the NF-κB pathway, by measuring the phosphorylation of key proteins.

Materials:

  • RAW 264.7 murine macrophage cell line or human PBMCs.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Seed cells (e.g., 1 x 10^6 RAW 264.7 cells) in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis pbmc Isolate PBMCs from whole blood seed Seed cells in multi-well plates pbmc->seed culture Culture immune cell line (e.g., RAW 264.7) culture->seed pretreat Pre-treat with various concentrations of analogs seed->pretreat stim Add Stimulant (e.g., PHA, LPS) pretreat->stim prolif Cell Proliferation (MTT Assay) stim->prolif cytokine Cytokine Production (ELISA) stim->cytokine signal Signaling Pathway (Western Blot) stim->signal

Caption: Experimental workflow for in vitro immunomodulatory assessment.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway Analogs Triazolo[1,5-a]pyrimidine Analogs Analogs->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a wide range of biological targets.[1] The[2]triazolo[1,5-a]pyrimidine core is a versatile starting point for the development of potent and selective modulators of various enzymes and receptors, with applications in oncology, inflammation, and neuroscience.[2][3] This document provides an overview of the potential applications of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in drug discovery, along with generalized protocols for its synthesis and evaluation in relevant biological assays.

Chemical Information

PropertyValueSource
IUPAC Nameethyl 7-amino-[2]triazolo[1,5-a]pyrimidine-6-carboxylatePubChem[4]
Molecular FormulaC₈H₉N₅O₂PubChem[4]
Molecular Weight207.19 g/mol PubChem[4]
CAS Number92673-40-0PubChem[4]
Canonical SMILESCCOC(=O)C1=C(N2C(=NC=N2)N=C1)NPubChem[4]

Application Notes

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate serves as a key building block for the synthesis of a diverse array of bioactive molecules. The amino group at the 7-position and the ethyl carboxylate at the 6-position are amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Scaffold for Kinase Inhibitors

The triazolopyrimidine scaffold is a well-established "privileged structure" for the development of protein kinase inhibitors.[5] Derivatives have shown potent activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and S-phase kinase-associated protein 2 (Skp2).[6][2][7]

  • Cyclin-Dependent Kinases (CDKs): By modifying the 7-amino group with various aryl or alkyl substituents, novel CDK inhibitors can be synthesized.[2] These compounds can be evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cell lines.

  • PI3Kδ Inhibitors: The scaffold has been successfully utilized to develop potent and selective PI3Kδ inhibitors for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[7]

  • Skp2 Inhibitors: Recent studies have shown that[2]triazolo[1,5-a]pyrimidine-based small molecules can act as potent inhibitors of the S-phase kinase-associated protein 2 (Skp2), a promising target in cancer therapy.[6]

Quantitative Data for Representative Triazolopyrimidine-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC₅₀Reference
Sulfonamide DerivativeCDK2120 nMResearchGate[2]
Pyrazolo[1,5-a]pyrimidine DerivativePim-1Selective InhibitionPMC[5]
5-indole-pyrazolo[1,5-a]pyrimidinePI3Kδ2.8 nMNIH[7]
[2]triazolo[1,5-a]pyrimidine-basedSkp2Not SpecifiedPubMed[6]
Precursor for Anti-inflammatory Agents

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[8] Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate can be used to generate novel compounds with potential anti-inflammatory activity.

Quantitative Data for a Representative Pyrazolo[1,5-a]pyrimidine-Based COX Inhibitor:

CompoundTargetIC₅₀Reference
Pyrazole Derivative 5bCOX-14.909 ± 0.25 µMPubMed[8]
Pyrazole Derivative 5bCOX-23.289 ± 0.14 µMPubMed[8]
Core for Anticancer Agents Targeting Tubulin

Certain[2]triazolo[1,5-a]pyrimidine derivatives have been identified as potent antimicrotubule agents, exhibiting significant antiproliferative activity against various cancer cell lines.[9] These compounds often work by inhibiting tubulin polymerization, a validated mechanism for anticancer drugs.

Quantitative Data for Representative Triazolopyrimidine-Based Antitubulin Agents:

CompoundCell LineMean IC₅₀Reference
8q (4'-fluoroaniline derivative)A549, MDA-MB-231, HeLa, HT-29, Jurkat83 nMMDPI[9]
8u (4'-bromoaniline derivative)A549, MDA-MB-231, HeLa, HT-29, Jurkat83 nMMDPI[9]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

This protocol is a generalized procedure based on common synthetic routes for similar heterocyclic systems.

Materials:

  • 3-Amino-1,2,4-triazole

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Sodium ethoxide

  • Reflux apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve 3-Amino-1,2,4-triazole in ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol to the flask and stir for 15 minutes at room temperature.

  • To this mixture, add ethyl 2-cyano-3-ethoxyacrylate dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent to afford Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to screen for kinase inhibitors.

Materials:

  • Test compounds (derived from Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate)

  • Recombinant kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate), including [γ-³²P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations

experimental_workflow start Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate synthesis Chemical Synthesis of Derivatives start->synthesis Starting Material purification Purification & Characterization (NMR, MS) synthesis->purification screening Biological Screening purification->screening kinase_assay In Vitro Kinase Assay screening->kinase_assay Primary Screen cell_assay Cell-Based Assay (e.g., MTT) screening->cell_assay Secondary Screen sar Structure-Activity Relationship (SAR) Analysis kinase_assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for drug discovery using the title compound.

cdk_pathway cyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb cyclinD_CDK46->pRb phosphorylates cyclinE_CDK2 Cyclin E / CDK2 S S Phase cyclinE_CDK2->S promotes transition cyclinA_CDK2 Cyclin A / CDK2 G2 G2 Phase cyclinA_CDK2->G2 promotes progression cyclinB_CDK1 Cyclin B / CDK1 M M Phase cyclinB_CDK1->M promotes entry E2F E2F pRb->E2F releases E2F->cyclinE_CDK2 activates G1 G1 Phase inhibitor Triazolopyrimidine Inhibitor inhibitor->cyclinE_CDK2 inhibits

Caption: Simplified CDK-mediated cell cycle regulation pathway.

References

Application Notes and Protocols for In Vitro Testing of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic core structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer properties. Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of this core scaffold. This document provides detailed protocols for the in vitro evaluation of its cytotoxic and potential mechanistic effects on various cancer cell lines. The methodologies outlined herein are based on established and widely used assays for anticancer drug screening. While specific data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is not extensively available in the public domain, the provided protocols for related derivatives offer a robust framework for its investigation.

Data Presentation: In Vitro Cytotoxicity of Triazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the cytotoxic activities of various triazolo[1,5-a]pyrimidine derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This table can be used as a template to record experimental data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 19 Bel-7402Human Liver Cancer12.3[1][2]
HT-1080Human Fibrosarcoma6.1[1][2]
Compound 23 Bel-7402Human Liver Cancer15.0[3]
HT-1080Human Fibrosarcoma7.8[3]
Compound 6i MGC-803Human Gastric Cancer0.96[4]
Compound 26 HeLaHuman Cervical Cancer0.75[5]
A549Human Lung Cancer1.02[5]
Compound H12 MGC-803Human Gastric Cancer9.47[6]
HCT-116Human Colon Cancer9.58[6]
MCF-7Human Breast Cancer13.1[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. The final DMSO concentration should not exceed 0.5%.[8] Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plates for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[5]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (stock solution in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Treat cells with the compound as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[9]

  • Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye.[9] Air dry the plates.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[10]

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the compound's effect on cell cycle progression.[11]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer.[13]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11]

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound as for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start culture Cancer Cell Culture start->culture compound_prep Prepare Compound (Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate) start->compound_prep seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compound (Serial Dilutions) compound_prep->treat seed->treat incubate Incubate for 48-72h treat->incubate assay Perform MTT or SRB Assay incubate->assay read Read Absorbance assay->read calculate Calculate % Viability & IC50 read->calculate end End calculate->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound Ethyl 7-aminotriazolo [1,5-a]pyrimidine-6-carboxylate Compound->RTK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A1: The most common and effective method for the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is the cyclocondensation reaction of 3-amino-1,2,4-triazole with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds through the formation of an intermediate which then cyclizes to form the desired triazolo[1,5-a]pyrimidine ring system.

Q2: I am experiencing low yields. What are the common causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in 3-amino-1,2,4-triazole or diethyl 2-(ethoxymethylene)malonate can lead to side reactions and reduce the yield.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the reaction rate and yield.

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: The formation of isomeric byproducts or other side products can consume the starting materials.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, filtration, or crystallization steps.

Q3: What are the potential side reactions in this synthesis?

A3: A potential side reaction is the formation of the isomeric product, Ethyl 5-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. The regioselectivity of the cyclization can be influenced by the reaction conditions. Additionally, polymerization or degradation of the starting materials or intermediates can occur, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis.

Issue 1: Low Product Yield
Observation Potential Cause Suggested Solution
Low to no product formation observed by TLC. Purity of 3-amino-1,2,4-triazole is low.Recrystallize the 3-amino-1,2,4-triazole from a suitable solvent like ethanol or water to improve its purity.
Diethyl 2-(ethoxymethylene)malonate has hydrolyzed.Use freshly distilled or commercially available high-purity diethyl 2-(ethoxymethylene)malonate.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) is often effective.
Reaction time is insufficient.Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.
Significant amount of starting material remains after prolonged reaction time. Inadequate mixing of reactants.Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Catalyst is inactive or absent.While this reaction can proceed without a catalyst, a base catalyst like piperidine or an acid catalyst can sometimes improve the reaction rate. However, catalysis needs to be carefully optimized to avoid side reactions. A recent study on a similar synthesis found 4,4'-trimethylenedipiperidine to be an efficient additive.[1][2]
Formation of multiple spots on TLC, indicating byproducts. Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and increase the reaction time.
Incorrect stoichiometry.Ensure the molar ratio of the reactants is accurate. A 1:1 molar ratio of 3-amino-1,2,4-triazole to diethyl 2-(ethoxymethylene)malonate is typically used.
Issue 2: Product Purification Challenges
Observation Potential Cause Suggested Solution
Difficulty in isolating the product from the reaction mixture. The product is soluble in the reaction solvent.After the reaction is complete, cool the mixture to room temperature or below to induce crystallization. If the product remains in solution, carefully remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent.
Product is contaminated with unreacted starting materials. Incomplete reaction or inefficient purification.If the product has precipitated, wash it thoroughly with a cold solvent in which the starting materials are soluble but the product is not. Recrystallization from a suitable solvent is a highly effective purification method.
Presence of a persistent colored impurity. Formation of polymeric byproducts.Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Column chromatography may be necessary if recrystallization is ineffective.

Experimental Protocols

Proposed Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

  • Reactants:

    • 3-amino-1,2,4-triazole

    • Diethyl 2-(ethoxymethylene)malonate

  • Solvent: Ethanol or a mixture of water and ethanol (1:1 v/v)

  • Procedure:

    • In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1 equivalent) in the chosen solvent.

    • Add diethyl 2-(ethoxymethylene)malonate (1 equivalent) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After the reaction is complete (typically when the starting materials are no longer visible on TLC), cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Table 1: Example Reaction Conditions for a Similar Synthesis (Ethyl 5-amino-7-aryl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates) [1]

Additive/CatalystSolventTemperatureYield Range
4,4'-trimethylenedipiperidine (10 mol%)Water/Ethanol (1:1 v/v)RefluxHigh
Molten 4,4'-trimethylenedipiperidineNone65 °CHigh

Note: These conditions were for a three-component reaction involving an aldehyde, ethyl cyanoacetate, and 3-amino-1,2,4-triazole, but they demonstrate modern, high-yield approaches that could be adapted.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_completion Monitor Reaction Completion (TLC) start->check_completion recrystallize_sm Recrystallize Starting Materials check_purity->recrystallize_sm Impurities suspected optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal T optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal t check_completion->optimize_time Incomplete end_bad Yield Still Low check_completion->end_bad Side reactions prevalent end_good Yield Improved optimize_temp->end_good optimize_time->end_good use_fresh_reagents Use Fresh/Purified Reagents recrystallize_sm->use_fresh_reagents use_fresh_reagents->end_good

Caption: A decision tree for troubleshooting low product yield.

General Synthesis Workflow

Synthesis_Workflow start Start reactants Combine 3-amino-1,2,4-triazole and Diethyl 2-(ethoxymethylene)malonate in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction cool Cool Reaction Mixture reaction->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general workflow for the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

References

"common side products in the synthesis of triazolo[1,5-a]pyrimidines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of triazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you might face during your experiments, providing potential causes and actionable solutions.

Issue 1: Presence of an Isomeric Impurity with Similar Mass Spectrum

Q1: My reaction mixture shows two products with the same mass but different retention times in LC-MS and distinct NMR spectra. What is the likely cause?

A1: The most common cause for the formation of an isomeric side product is the Dimroth rearrangement . This is an isomerization that can occur under both acidic and basic conditions, converting the initially formed, kinetically favored[1][2][3]triazolo[4,3-a]pyrimidine into the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.

Troubleshooting Steps:

  • Reaction Conditions: The Dimroth rearrangement is often catalyzed by acid or base and accelerated by heat.[1][2]

    • If your reaction is run under strongly acidic or basic conditions, consider using milder conditions.

    • Prolonged reaction times at high temperatures can also favor the rearrangement. Monitor the reaction progress and stop it as soon as the desired product is formed.

  • Starting Materials: The structure of your starting materials can influence the propensity for rearrangement.

  • Purification: Separating these isomers can be challenging due to their similar polarities.

    • Chromatography: Normal-phase column chromatography on silica gel is often effective for separating these isomers. Careful selection of the eluent system is crucial.[4]

    • Crystallization: Fractional crystallization can sometimes be used to isolate the desired isomer.

DOT Diagram: Logical Relationship of Dimroth Rearrangement

Dimroth_Rearrangement 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Initial_Cyclization Cyclocondensation 3-Amino-1,2,4-triazole->Initial_Cyclization 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Initial_Cyclization Triazolo_4_3_a [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Product) Initial_Cyclization->Triazolo_4_3_a Initial Product Rearrangement Dimroth Rearrangement Triazolo_4_3_a->Rearrangement Acid or Base, Heat Triazolo_1_5_a [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Product) Rearrangement->Triazolo_1_5_a Isomerization

Dimroth rearrangement leading to isomeric side products.
Issue 2: Low Yield and Presence of Multiple Side Products

Q2: My reaction has a low yield of the desired triazolo[1,5-a]pyrimidine, and the crude product is a complex mixture. What are the possible side reactions?

A2: Low yields and complex mixtures can arise from several side reactions involving the starting materials.

Potential Side Reactions:

  • Self-condensation of the β-dicarbonyl compound: β-ketoesters and similar 1,3-dicarbonyl compounds can undergo self-condensation, particularly under basic conditions (e.g., Claisen condensation), leading to oligomeric byproducts.[5]

  • Side reactions of 3-amino-1,2,4-triazole: This starting material has multiple nucleophilic sites and can potentially react with itself or the dicarbonyl compound in unintended ways, especially at high temperatures.

  • Incomplete Cyclization: The initial condensation product of the aminotriazole and the dicarbonyl compound might not fully cyclize, leading to open-chain intermediates in the final mixture.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Avoid excessively high temperatures, which can promote side reactions.

    • Catalyst: The choice of an appropriate acid or base catalyst is critical. For instance, using acetic acid can serve as both a solvent and a catalyst, providing a mildly acidic environment that can favor the desired cyclization.

    • Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant may lead to side reactions.

  • Purification of Starting Materials: Use pure starting materials to avoid introducing impurities that could catalyze side reactions.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.

Data on Reaction Conditions and Outcomes

Catalyst/Solvent SystemTemperatureCommon IssuesRecommendation
Acetic Acid (reflux)HighPotential for Dimroth rearrangement.Monitor reaction closely; suitable for many substrates.
Mineral Acid (e.g., H₂SO₄)ElevatedCan be too harsh, leading to degradation.Use catalytic amounts and moderate temperatures.
Base (e.g., NaOEt)VariesIncreased risk of β-dicarbonyl self-condensation.Use non-nucleophilic bases if required.
Microwave IrradiationHighRapid reaction, but can promote side reactions if not controlled.Optimize time and temperature carefully.

Experimental Protocols

Protocol 1: General Synthesis of 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol describes a common method for the synthesis of a simple triazolo[1,5-a]pyrimidine.

Materials:

  • 3-amino-1,2,4-triazole

  • Ethyl acetoacetate (a β-ketoester)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The product often precipitates from the reaction mixture upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.

DOT Diagram: Experimental Workflow for Triazolo[1,5-a]pyrimidine Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aminotriazole 3-Amino-1,2,4-triazole Reflux Reflux (4-6h) Aminotriazole->Reflux Dicarbonyl Ethyl Acetoacetate Dicarbonyl->Reflux Solvent Glacial Acetic Acid Solvent->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Triazolo[1,5-a]pyrimidine Recrystallization->Product

General workflow for the synthesis and purification.

Signaling Pathway Visualization

Triazolo[1,5-a]pyrimidines are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and the Extracellular signal-regulated kinase (ERK) pathway.[3][6]

CDK2 Signaling Pathway and Inhibition

CDK2 plays a crucial role in the G1/S transition of the cell cycle. Its inhibition by a triazolo[1,5-a]pyrimidine derivative can lead to cell cycle arrest.

DOT Diagram: Inhibition of CDK2 Signaling Pathway

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E Active_CDK2 Cyclin E/CDK2 (Active Complex) CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 pRb p-Rb Active_CDK2->pRb Phosphorylation Rb Rb Rb->pRb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb->S_Phase_Genes Releases E2F Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Active_CDK2 Inhibition

Inhibition of the CDK2 pathway by a triazolo[1,5-a]pyrimidine.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

References

Technical Support Center: Purification of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Issue 1: Low Recovery After Recrystallization

  • Question: I am experiencing low recovery of my compound after recrystallization. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • High Solubility in the Recrystallization Solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.

      • Solution: Screen for a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., hot ethanol or methanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.

    • Premature Crystallization: The compound may be crystallizing out too early, for instance, during a hot filtration step to remove insoluble impurities.

      • Solution: Ensure all glassware is pre-heated and that the filtration is performed as quickly as possible. Using a slight excess of the hot solvent can also help prevent premature crystallization.

    • Incomplete Crystallization: Not enough time may have been allowed for the crystals to form, or the cooling process was too rapid.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours, or even overnight, to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.

Issue 2: Persistent Impurities After Recrystallization

  • Question: My product is still impure after recrystallization, as confirmed by TLC or NMR. How can I remove these persistent impurities?

  • Answer: If impurities remain after recrystallization, it is likely that they have similar solubility properties to your target compound in the chosen solvent.

    • Solution:

      • Try a Different Solvent System: A different solvent or solvent mixture may have a better solubility profile for separating the impurity.

      • Perform a Second Recrystallization: A subsequent recrystallization, potentially with a different solvent system, can further enhance purity.

      • Utilize Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step for separating compounds with similar polarities.

Issue 3: Tailing and Poor Separation in Column Chromatography

  • Question: I am observing significant tailing of my compound on a silica gel column, leading to poor separation from impurities. What can I do to improve this?

  • Answer: Tailing of basic compounds like Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate on silica gel is a common issue. This is often due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.

    • Solution:

      • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1-0.5%), into the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

      • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel and can reduce tailing for basic compounds.

      • Use a Different Eluent System: Experiment with different solvent systems. A gradient elution from a less polar to a more polar solvent can often improve separation. Common solvent systems for similar compounds include ethyl acetate/hexane and dichloromethane/methanol.

Issue 4: Compound is a Stubborn Oil Instead of a Solid

  • Question: My purified compound is an oil and will not solidify. How can I induce crystallization?

  • Answer: Oiling out can occur when the compound's melting point is lower than the temperature of the solution or when impurities are present that inhibit crystal lattice formation.

    • Solution:

      • Trituration: Try dissolving the oil in a small amount of a solvent in which it is highly soluble, and then add a poor solvent to precipitate the solid. The resulting solid can then be collected by filtration.

      • Solvent Evaporation: Slowly evaporate the solvent from a solution of the oil. This can sometimes lead to the formation of crystals.

      • Seeding: If you have a small amount of the solid material, adding a seed crystal to the oil can initiate crystallization.

      • Further Purification: The oil may be due to residual impurities. Further purification by column chromatography may be necessary to obtain a solid product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A1: While specific impurities depend on the synthetic route, potential contaminants could include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Isomeric products.

  • Residual solvents from the reaction or workup.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the purification of similar heterocyclic compounds, good starting solvents to screen are:

  • Ethanol

  • Methanol

  • Acetonitrile

  • Ethyl acetate

  • Mixtures of the above with water or hexane as anti-solvents.

Q3: What are typical conditions for column chromatography of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A3: A good starting point for silica gel column chromatography would be a gradient elution with a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For example, you could start with 100% dichloromethane and gradually increase the concentration of methanol. As mentioned in the troubleshooting guide, adding a small percentage of triethylamine to the mobile phase is highly recommended to prevent tailing.

Data Presentation

Table 1: Hypothetical Purity and Yield Data for Different Purification Methods

Purification MethodPurity (by HPLC)Yield (%)Notes
Single Recrystallization (Ethanol)85-90%60-70%May not remove closely related impurities.
Double Recrystallization (Ethanol/Water)>95%40-50%Higher purity but lower overall yield.
Silica Gel Chromatography (DCM/MeOH)90-95%70-80%Tailing may be an issue without a basic modifier.
Silica Gel Chromatography (DCM/MeOH + 0.5% TEA)>98%70-80%Recommended for high purity.
Alumina Chromatography (DCM/MeOH)>97%65-75%Good alternative to silica gel to avoid tailing.

Note: The data in this table is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Silica Gel Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity. For example, start with 100% dichloromethane and gradually add methanol. It is highly recommended to add 0.1-1% triethylamine to the mobile phase to prevent tailing.

  • Fraction Collection: Collect fractions and monitor the elution using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC/NMR/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Check Purity (TLC/NMR/HPLC) column_chromatography->purity_check2 purity_check1->column_chromatography Impure pure_product Pure Product purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK troubleshoot Troubleshoot Purification purity_check2->troubleshoot Impure troubleshoot->column_chromatography Re-run with modified conditions troubleshooting_logic start Purification Issue Identified issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Yield impure_product Impure Product issue_type->impure_product Impure tailing Tailing on Column issue_type->tailing Tailing oiling_out Compound Oils Out issue_type->oiling_out Oiling Out solution_low_yield1 Optimize Recrystallization Solvent low_yield->solution_low_yield1 solution_low_yield2 Ensure Slow Cooling low_yield->solution_low_yield2 solution_impure1 Second Recrystallization (different solvent) impure_product->solution_impure1 solution_impure2 Perform Column Chromatography impure_product->solution_impure2 solution_tailing1 Add Basic Modifier (e.g., TEA) to Mobile Phase tailing->solution_tailing1 solution_tailing2 Use Alumina Instead of Silica Gel tailing->solution_tailing2 solution_oiling1 Trituration with Solvent/Anti-solvent oiling_out->solution_oiling1 solution_oiling2 Further Purification (e.g., Chromatography) oiling_out->solution_oiling2

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyrimidines. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization process, enabling the optimization of reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization of triazolopyrimidines?

A1: The primary synthetic routes for forming the triazolopyrimidine core include:

  • Cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents: This is a widely used method where a substituted 3-amino-1,2,4-triazole is reacted with a 1,3-dielectrophilic species.[1][2]

  • Oxidative cyclization of pyrimidinylhydrazones: This method involves the intramolecular cyclization of a hydrazone precursor on a pyrimidine ring, often mediated by an oxidizing agent.[3]

  • Multicomponent reactions (MCRs): One-pot syntheses involving the reaction of an aminotriazole, an aldehyde, and a ß-dicarbonyl compound can provide a rapid and efficient route to functionalized triazolopyrimidines.[4]

  • Dimroth Rearrangement: While often considered a side reaction, the Dimroth rearrangement of[5][6][7]triazolo[4,3-c]pyrimidines to the more thermodynamically stable[5][6][7]triazolo[1,5-c]pyrimidines can also be utilized as a synthetic strategy.[8][9]

Q2: My cyclization reaction is resulting in a very low yield. What are the potential causes?

A2: Low yields in triazolopyrimidine synthesis can arise from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst are critical parameters that significantly influence the reaction outcome.[10]

  • Poor Quality of Starting Materials: Impurities in the aminotriazole, dicarbonyl compound, or other reactants can lead to side reactions and reduced yields.[10]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]

  • Side Product Formation: The formation of undesired side products, including isomers from Dimroth rearrangement, can consume starting materials and reduce the yield of the target compound.[11]

  • Product Degradation: The desired triazolopyrimidine product might be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

Q3: I am observing the formation of an isomeric byproduct. What is likely happening and how can I control it?

A3: The formation of an isomer is often due to the Dimroth rearrangement, which is the isomerization of[5][6][7]triazolo[4,3-c]pyrimidines to the more stable[5][6][7]triazolo[1,5-c]pyrimidine isomers.[8][12] This rearrangement is often facilitated by acidic or basic conditions, and in some cases, by light.[8][11]

To control this:

  • Reaction Conditions: Carefully control the pH of the reaction mixture. In some cases, avoiding strong acids or bases can suppress the rearrangement.[8]

  • Temperature and Reaction Time: The rearrangement can be temperature-dependent. Running the reaction at a lower temperature for a longer duration might favor the kinetic product.

  • Solvent Choice: The polarity of the solvent can influence the rate of the rearrangement.[13] Experiment with different solvents to find conditions that minimize isomer formation.

  • Purification: If the rearrangement is unavoidable, the isomers can often be separated by column chromatography.[1]

Troubleshooting Guides

Guide 1: Low Yield in Cyclocondensation Reactions
Symptom Possible Cause Suggested Solution
Low conversion of starting materials (observed by TLC/LC-MS) Insufficient reaction time or temperature.Increase the reaction time and/or temperature incrementally. Monitor the reaction progress closely to avoid product degradation.
Inappropriate solvent.The polarity of the solvent can significantly affect the reaction rate.[13] Screen a range of solvents with varying polarities (e.g., ethanol, acetic acid, DMF, dioxane).
Ineffective catalyst or incorrect catalyst loading.If using a catalyst (e.g., p-toluenesulfonic acid, piperidine), optimize its concentration.[4] In some cases, a catalyst-free reaction at a higher temperature may be more effective.[14]
Formation of multiple unidentified spots on TLC Decomposition of starting materials or product.Lower the reaction temperature. Ensure starting materials are pure.[10] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Competing side reactions.Modify the reaction stoichiometry. A slight excess of one reactant may favor the desired pathway.
Product precipitates out of solution during the reaction Poor solubility of the product in the reaction solvent.Choose a solvent in which the product has higher solubility at the reaction temperature. A mixed solvent system might also be effective.
Guide 2: Issues with Oxidative Cyclization
Symptom Possible Cause Suggested Solution
Incomplete oxidation of the hydrazone precursor Insufficient amount of oxidizing agent.Increase the equivalents of the oxidizing agent (e.g., iodobenzene diacetate, ferric chloride) incrementally.[3]
Oxidizing agent is not active.Use a freshly opened or purified oxidizing agent.
Formation of the Dimroth rearrangement product The initially formed[5][6][7]triazolo[4,3-c]pyrimidine is rearranging to the more stable[5][6][7]triazolo[1,5-c] isomer.[3]The rearrangement is often acid or base-catalyzed.[8] Adjust the workup procedure to be neutral. If possible, perform the reaction under neutral conditions.
Complex reaction mixture with many byproducts Over-oxidation or side reactions with the oxidizing agent.Reduce the amount of oxidizing agent or add it portion-wise. Lower the reaction temperature.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from literature to guide the optimization of reaction conditions for common cyclization methods.

Table 1: Cyclocondensation of 3-Amino-1,2,4-triazole with Ethyl Acetoacetate [4]

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Waterp-Toluenesulfonic acidReflux24Trace
2Ethanolp-Toluenesulfonic acidReflux2475
3EthanolHClReflux2445
4Acetonitrilep-Toluenesulfonic acidReflux2450

Table 2: Oxidative Cyclization of Pyrimidinylhydrazones with Iodobenzene Diacetate (IBD) [3]

EntryEquivalents of IBDSolventTemperatureTime (h)Yield (%)
11.0DichloromethaneRoom Temperature657
21.3DichloromethaneRoom Temperature681
31.5DichloromethaneRoom Temperature675
41.3TetrahydrofuranRoom Temperature672
51.3DichloromethaneReflux663

Experimental Protocols

Protocol 1: General Procedure for the Cyclocondensation of a 3-Amino-1,2,4-triazole with a 1,3-Dicarbonyl Compound[1]
  • To a solution of the 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add the 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Oxidative Cyclization of a Pyrimidinylhydrazone[3]
  • Dissolve the pyrimidinylhydrazone (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add the oxidizing agent (e.g., iodobenzene diacetate, 1.3 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution if using an iodine-based oxidant).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Optimizing Triazolopyrimidine Cyclization

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Troubleshooting & Optimization cluster_3 Final Product Start Select Cyclization Method (e.g., Condensation, Oxidative) Reactants Prepare Pure Starting Materials Start->Reactants Solvent Choose Initial Solvent Reactants->Solvent Conditions Set Initial Temperature & Time Solvent->Conditions Monitor Monitor Reaction by TLC/LC-MS Conditions->Monitor Analysis Analyze Crude Product (NMR, MS) Monitor->Analysis LowYield Low Yield? Analysis->LowYield SideProducts Side Products? Analysis->SideProducts Optimize Optimize Conditions: - Solvent - Temperature - Catalyst - Time LowYield->Optimize Purify Purify by Chromatography or Recrystallization LowYield->Purify No SideProducts->Optimize SideProducts->Purify No Optimize->Conditions Iterate Product Characterized Pure Product Purify->Product

Caption: A logical workflow for optimizing the cyclization reaction to synthesize triazolopyrimidines.

Diagram 2: Signaling Pathway of Common Side Reaction - Dimroth Rearrangement

G Kinetic [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic Product) Intermediate Ring-Opened Intermediate Kinetic->Intermediate Acid or Base Catalyzed Thermo [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic Product) Intermediate->Thermo Recyclization

Caption: The Dimroth rearrangement pathway from the kinetic to the thermodynamic triazolopyrimidine isomer.

References

"stability issues of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate under acidic or basic conditions?

A1: The two primary functional groups susceptible to degradation under acidic or basic conditions are the ethyl ester and the fused triazolopyrimidine ring system. The ethyl ester is prone to hydrolysis, while the heterocyclic core could potentially undergo ring-opening or other rearrangements under harsh conditions.

Q2: What is the most likely degradation pathway under basic conditions?

A2: Under basic conditions, the most probable degradation pathway is the saponification (base-catalyzed hydrolysis) of the ethyl ester group to form the corresponding carboxylate salt (7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate) and ethanol. This reaction is typically irreversible.

Q3: What is the expected degradation pathway under acidic conditions?

A3: Under acidic conditions, the ethyl ester can undergo acid-catalyzed hydrolysis to yield the carboxylic acid (7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid) and ethanol. This reaction is generally reversible.[1][2] Additionally, the basic nitrogen atoms in the triazolopyrimidine ring system can be protonated, which may alter the compound's solubility and potentially influence the rate of hydrolysis.

Q4: Are there other potential degradation pathways to consider?

A4: While ester hydrolysis is the most common degradation route, other possibilities under forced conditions could include decomposition of the triazolopyrimidine ring. However, the triazolo[1,5-a]pyrimidine system is generally considered to be a stable heterocyclic scaffold.

Q5: How can I monitor the degradation of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from its potential degradation products. UV detection would likely be suitable given the aromatic nature of the heterocyclic core.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Rapid loss of parent compound in basic solution (e.g., pH > 9). Base-catalyzed hydrolysis (saponification) of the ethyl ester.- Reduce the pH of the solution to neutral or slightly acidic if the experimental conditions allow.- Conduct experiments at lower temperatures to decrease the rate of hydrolysis.- Use a buffered solution to maintain a stable pH.
Appearance of a more polar peak in HPLC analysis of a sample from basic media. Formation of the carboxylate salt, which is more polar than the parent ester.- Confirm the identity of the new peak using techniques like LC-MS.- If the formation of the carboxylate is undesirable, follow the suggestions for mitigating base-catalyzed hydrolysis.
Slow degradation in acidic solution (e.g., pH < 4). Acid-catalyzed hydrolysis of the ethyl ester.- If degradation is undesirable, work at a more neutral pH.- If the goal is to generate the carboxylic acid, the reaction can be accelerated by increasing the temperature or using a stronger acid, but be mindful of potential ring degradation under very harsh conditions.
Changes in solubility or precipitation upon pH adjustment. Protonation of the amino group and/or nitrogen atoms in the heterocyclic rings at low pH, or formation of a salt.- Use buffered solutions to control pH and solubility.- Assess the solubility of the compound across a range of pH values before conducting stability studies.
Multiple unexpected peaks in the chromatogram after stress testing. Complex degradation of the triazolopyrimidine ring system under harsh stress conditions (e.g., high temperature, extreme pH).- Use milder stress conditions to favor the primary degradation pathways.- Employ advanced analytical techniques (e.g., LC-MS/MS, NMR) to identify the structures of the unknown degradation products.

Predicted Degradation Data (Hypothetical)

The following table presents a hypothetical summary of degradation under forced conditions. Note: This data is illustrative and not based on experimental results for this specific compound.

Condition Time (hours) Temperature (°C) Predicted % Degradation Primary Degradant
0.1 M HCl24605-15%7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid
0.1 M NaOH84010-25%7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate salt
pH 7 Buffer7260< 2%None significant

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask containing 0.1 M hydrochloric acid to achieve a final concentration of approximately 50-100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask containing 0.1 M sodium hydroxide to achieve a final concentration of approximately 50-100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask containing a neutral buffer (e.g., pH 7.0 phosphate buffer) to achieve a final concentration of approximately 50-100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

Visualizations

Acid_Degradation_Pathway parent Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate degradant 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid parent->degradant H₃O⁺ / Δ ethanol Ethanol parent->ethanol H₃O⁺ / Δ Base_Degradation_Pathway parent Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate degradant 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Salt parent->degradant OH⁻ / Δ ethanol Ethanol parent->ethanol OH⁻ / Δ Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid 0.1 M HCl @ 60°C Stock_Solution->Acid Base 0.1 M NaOH @ 40°C Stock_Solution->Base Neutral pH 7 Buffer @ 60°C Stock_Solution->Neutral Sampling Aliquot Sampling (Time Points) Acid->Sampling Base->Sampling Neutral->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC

References

"troubleshooting low reactivity of precursors in triazolopyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyrimidines, with a particular focus on overcoming low reactivity of precursors.

Troubleshooting Guide: Low Precursor Reactivity

Low reactivity of one or more precursors is a frequent hurdle in triazolopyrimidine synthesis, leading to poor yields and impure products. This guide provides a systematic approach to diagnosing and resolving such issues.

Problem: Low yield in the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound.

This is one of the most common methods for synthesizing the triazolopyrimidine core.[1] Low reactivity can stem from either the aminotriazole or the dicarbonyl compound.

Possible Causes & Suggested Solutions:

  • Insufficient activation of the carbonyl group: The electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound may be too low for an efficient reaction with the amino group of the triazole.

    • Solution 1: Acid Catalysis. Introduce an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this purpose.

    • Solution 2: Lewis Acid Catalysis. In some cases, a Lewis acid can be employed to activate the carbonyl compound.

  • Low nucleophilicity of the aminotriazole: The amino group of the triazolopyrimidine precursor may not be sufficiently nucleophilic to attack the carbonyl carbon.

    • Solution 1: Base Catalysis. A base can deprotonate the amino group, increasing its nucleophilicity. Sodium ethoxide (EtONa) in ethanol is a common choice. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective basic catalyst.

    • Solution 2: Solvent Choice. The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or polar protic solvents like ethanol or acetic acid can influence precursor solubility and reactivity. Acetic acid has been shown to give high yields in some cases.[2]

  • Steric Hindrance: Bulky substituents on either precursor can sterically hinder the approach of the reacting molecules.

    • Solution: Increase Reaction Temperature. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Refluxing in solvents like ethanol, pyridine, or toluene is common.[3]

Troubleshooting Workflow for Low Yield Cyclocondensation

G start Low Yield in Cyclocondensation check_reactivity Assess Precursor Reactivity start->check_reactivity carbonyl_activation Insufficient Carbonyl Activation? check_reactivity->carbonyl_activation add_acid Add Acid Catalyst (e.g., p-TsOH) carbonyl_activation->add_acid Yes low_nucleophilicity Low Aminotriazole Nucleophilicity? carbonyl_activation->low_nucleophilicity No optimize_solvent Optimize Solvent add_acid->optimize_solvent add_base Add Base Catalyst (e.g., EtONa, DBU) low_nucleophilicity->add_base Yes steric_hindrance Steric Hindrance? low_nucleophilicity->steric_hindrance No add_base->optimize_solvent increase_temp Increase Reaction Temperature steric_hindrance->increase_temp Yes steric_hindrance->optimize_solvent No increase_temp->optimize_solvent end Improved Yield optimize_solvent->end

Caption: Troubleshooting workflow for low precursor reactivity.

Frequently Asked Questions (FAQs)

Q1: My multicomponent reaction for triazolopyrimidine synthesis is giving a low yield. What can I do?

A1: Multicomponent reactions (MCRs) are powerful for building molecular complexity in a single step, but their efficiency can be sensitive to reaction conditions. Here are some troubleshooting steps:

  • Catalyst Choice: Many MCRs for triazolopyrimidine synthesis are catalyzed. If you are using a catalyst like p-TsOH and getting low yields, consider alternatives. For instance, copper iodide (CuI) with a base like triethylamine (TEA) has been used successfully in certain MCRs.

  • Solvent Optimization: The solvent plays a crucial role. While some MCRs work well in water, others may require organic solvents like toluene or ethanol. Experimenting with different solvents can significantly impact your yield.

  • Temperature and Reaction Time: MCRs can be sensitive to temperature. Some reactions proceed at room temperature, while others require heating or reflux. Similarly, reaction times can vary from a few minutes to several hours. Monitor your reaction by TLC to determine the optimal time.

  • Order of Addition: In some cases, the order in which you add the reactants can influence the outcome of an MCR.

Q2: I am attempting a Dimroth rearrangement to synthesize a 1,2,4-triazolo[1,5-a]pyrimidine, but the reaction is not proceeding. What are the key factors to consider?

A2: The Dimroth rearrangement is a common method for converting 1,2,4-triazolo[4,3-a]pyrimidines to the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomers.[1] If you are facing difficulties, consider the following:

  • Reaction Conditions: This rearrangement is typically facilitated by heat and can be conducted in various solvents. The choice of solvent and temperature can be critical.

  • Substituent Effects: The electronic nature of the substituents on the pyrimidine and triazole rings can influence the ease of the rearrangement. Electron-withdrawing groups can sometimes hinder the reaction.

Q3: Are there any alternative methods if my primary synthetic route is failing due to unreactive precursors?

A3: Yes, the versatility of triazolopyrimidine chemistry offers several alternative synthetic strategies:

  • Oxidative Cyclization: This method involves the cyclization of pyrimidin-2-yl-amidines.[1] If you can synthesize the appropriate amidine precursor, this can be a viable alternative.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been utilized for the assembly of triazole and pyrimidine moieties, often in a one-pot fashion.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, especially in cases of low precursor reactivity under conventional heating.[4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various triazolopyrimidine syntheses, providing a comparative overview for optimizing your experiments.

Table 1: Cyclocondensation and Multicomponent Reactions

PrecursorsCatalyst/BaseSolventTemperatureTimeYield (%)Reference
Triazolediamine, Ethyl 3-oxo-3-phenylpropanoateSodium ethanoateEthanolReflux12 h79
Amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Aldehyde, Triazolaminep-TsOHWaterReflux4 h81-91
Triazolamine, Compound 9-PyridineReflux3 h80
2H-azirine, Tosylazide, PhenylacetyleneCuI, TEATolueneRoom Temperature-High
Benzaldehydes, Triazolamine, Malononitrile--90 °C20-50 min86-95
5-amino-1,2,4-triazole, 1,1,1-trifluoro-4-methoxy-3-alken-2-one-Acetic Acid99 °C5 min84[2]

Table 2: Oxidative Cyclization and Other Methods

PrecursorsReagentsSolventTemperatureTimeYield (%)Reference
PyrimidinylhydrazoneHypervalent iodide---34-86
Compounds 44Dibromine, NaOAcAcetic Acid-1-3 d54-94

Experimental Protocols

Protocol 1: Synthesis of Triazolopyrimidine via Cyclocondensation (Base-Catalyzed)

This protocol is based on the reaction of a triazolediamine with a β-ketoester.

  • Reactant Preparation: Dissolve triazolediamine (1 equivalent) and ethyl 3-oxo-3-phenylpropanoate (1 equivalent) in absolute ethanol.

  • Base Addition: To the solution, add sodium ethanoate (1 equivalent) as a base.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired triazolopyrimidine.

Protocol 2: Multicomponent Synthesis of Triazolopyrimidines (Acid-Catalyzed)

This protocol describes a four-component condensation reaction.

  • Reactant Mixture: In a round-bottom flask, combine the amine (1 equivalent), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1 equivalent), aldehyde (1 equivalent), and triazolamine (1 equivalent) in water.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and stir for 4 hours.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purification: Wash the collected solid or the organic extract and purify the product, typically by recrystallization.

Signaling Pathways and Workflows

General Reaction Scheme for Triazolopyrimidine Synthesis

G cluster_precursors Precursors cluster_conditions Reaction Conditions aminotriazole Aminotriazole reaction Cyclocondensation aminotriazole->reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction catalyst Catalyst (Acid/Base) solvent Solvent temperature Temperature product Triazolopyrimidine reaction->product

Caption: General scheme for triazolopyrimidine synthesis.

References

"alternative catalysts for the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, with a focus on alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the triazolo[1,5-a]pyrimidine core?

A1: The most common strategies for synthesizing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds.[1] This is often achieved through a one-pot, three-component reaction resembling the Biginelli reaction.

Q2: Are there any green or sustainable catalyst alternatives to traditional bases like piperidine?

A2: Yes, 4,4'-trimethylenedipiperidine (TMDP) has been introduced as a practical, eco-friendly, and efficient alternative to piperidine. It is a commercially available, low-melting-point solid with high thermal stability and good water solubility. Its advantages include reduced toxicity, non-flammability, and high recyclability without significant loss of activity.

Q3: Can microwave irradiation be used to accelerate the synthesis?

A3: Microwave-assisted synthesis is a known method for accelerating the formation of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] This technique can often lead to shorter reaction times and higher yields.

Q4: What role do ionic liquids play in this type of synthesis?

A4: Ionic liquids are considered environmentally friendly alternatives to volatile organic solvents and can also function as catalysts.[2][3] For the synthesis of related triazolopyrimidine analogues, ionic liquids like 1-butyl-3-methylimidazolium methanesulfonate (BMIM-MsO) have been used to influence regioselectivity and promote the reaction.[4]

Catalyst Performance Comparison

The following table summarizes the performance of a conventional catalyst (piperidine) versus an alternative green catalyst (TMDP) for the synthesis of a closely related analogue, ethyl 5-amino-7-aryl-4,7-dihydro-[3][5][6]triazolo[1,5-a]pyrimidine-6-carboxylates.

CatalystMethodSolventTemperature (°C)Time (min)Yield (%)Ref.
PiperidineConventionalEthanolReflux18085[5]
TMDP Alternative 1 Water/Ethanol (1:1)Reflux 40 96 [5]
TMDP Alternative 2 Molten State (Neat)65 25 95 [5]

Experimental Workflow & Methodologies

The synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives is typically a one-pot, three-component reaction. The general workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Amino-1,2,4-triazole D Mix & Stir in Solvent + Catalyst A->D B Ethyl Cyanoacetate B->D C Aldehyde (e.g., Formaldehyde source) C->D E Monitor by TLC D->E Reaction Progress F Solvent Removal E->F Completion G Filtration / Recrystallization F->G H Purified Product G->H

Caption: General workflow for the one-pot synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Detailed Experimental Protocol: Using TMDP as a Green Catalyst

This protocol is adapted from the synthesis of ethyl 5-amino-7-aryl-4,7-dihydro-[3][5][6]triazolo[1,5-a]pyrimidine-6-carboxylates.[5]

Method 1: TMDP in Water/Ethanol

  • Reaction Setup: In a round-bottom flask, combine 3-amino-1,2,4-triazole (2.0 mmol), ethyl cyanoacetate (2.0 mmol), an appropriate aldehyde source (2.0 mmol), and 4,4'-trimethylenedipiperidine (TMDP) (10 mol%).

  • Solvent Addition: Add a 1:1 (v/v) mixture of water and ethanol (2.0 mL).

  • Reaction: Stir the mixture at reflux temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Method 2: TMDP as a Molten-State Solvent-Catalyst

  • Reaction Setup: In a reaction vessel, mix 3-amino-1,2,4-triazole (2.0 mmol), ethyl cyanoacetate (2.0 mmol), an appropriate aldehyde source (2.0 mmol), and TMDP (0.5 g).

  • Reaction: Heat the mixture to 65 °C with stirring. The TMDP will melt, acting as both the solvent and the catalyst.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, add deionized water (0.5 mL) to the mixture.

  • Purification: The crude product and the catalyst can be separated by simple filtration. The water-soluble TMDP can be recovered from the filtrate.

Troubleshooting Guide

Encountering issues during the synthesis is common. This guide addresses potential problems and offers solutions.

G start Problem Encountered low_yield Low Yield / Low Conversion start->low_yield side_products Multiple Spots on TLC (Side Products) start->side_products cause1 Inactive Catalyst? low_yield->cause1 cause2 Suboptimal Temperature? low_yield->cause2 cause3 Insufficient Reaction Time? low_yield->cause3 cause4 Incorrect Stoichiometry? side_products->cause4 cause5 Undesired Regioisomer? side_products->cause5 cause6 Aldehyde Polymerization? side_products->cause6 sol1 Use fresh or regenerated catalyst. Optimize catalyst loading. cause1->sol1 sol2 Gradually increase temperature. Ensure proper heating. cause2->sol2 sol3 Continue monitoring by TLC. Increase reaction time. cause3->sol3 sol4 Verify molar ratios of reactants. cause4->sol4 sol5 Change catalyst or solvent system. (e.g., acidic vs. ionic liquid) cause5->sol5 sol6 Use a milder catalyst. Add aldehyde slowly to the mixture. cause6->sol6

Caption: A decision tree for troubleshooting common issues during synthesis.

Issue 1: Low Yield or Incomplete Reaction

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting materials.

  • Possible Causes & Solutions:

    • Inactive Catalyst: Ensure the catalyst is active and has not degraded. For solid catalysts, regeneration may be necessary. The concentration of the catalyst is also crucial; consider optimizing the molar percentage.[2]

    • Suboptimal Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature while monitoring for any degradation of products.

    • Insufficient Reaction Time: Some variations of this reaction can be slow. Continue to monitor the reaction by TLC until the starting materials are consumed.[6]

    • Poor Reactant Purity: Ensure all starting materials are pure and dry, as impurities can inhibit the reaction.

Issue 2: Formation of Multiple Products or Impurities

  • Symptom: TLC plate shows multiple spots, indicating the presence of side products.

  • Possible Causes & Solutions:

    • Formation of Regioisomers: In Biginelli-like reactions, different regioisomers can form. The choice of catalyst and solvent can influence the regioselectivity. For instance, mild acidic conditions may favor one isomer, while neutral ionic liquids might favor another.[4][7]

    • Aldehyde Self-Condensation: Some aldehydes can undergo self-condensation or polymerization, especially under harsh acidic conditions. Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[2]

    • Competing Reactions: Depending on the reactants, alternative reaction pathways, such as the Hantzsch pyridine synthesis, can sometimes compete with the desired triazolopyrimidine formation.[6] Adjusting the temperature and catalyst may favor the desired pathway.

Issue 3: Difficulty in Product Purification

  • Symptom: The crude product is an oil or is difficult to recrystallize, or column chromatography yields impure fractions.

  • Possible Causes & Solutions:

    • Residual Catalyst: If using a non-volatile catalyst like TMDP (in molten state), ensure it is thoroughly washed away during the work-up. TMDP is water-soluble, which aids in its removal.[5]

    • Closely Eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.

      • Action: Try different solvent systems (eluents) for chromatography. A gradient elution from non-polar to polar solvents (e.g., hexane/ethyl acetate) is often effective.

      • Action: Consider reverse-phase chromatography if normal-phase is ineffective.

    • Recrystallization Issues: If the product fails to crystallize, try different solvent systems, use seed crystals if available, or cool the solution slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction, side reactions, degradation of product or starting materials.- Optimize reaction temperature and time. - Ensure efficient mixing. - Use high-purity starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impurity Formation Side reactions due to incorrect stoichiometry, temperature fluctuations, or presence of contaminants.- Carefully control the addition rate of reagents. - Maintain a stable reaction temperature. - Analyze raw materials for impurities before use. - Consider alternative purification methods such as column chromatography or recrystallization.
Poor Product Solubility The inherent chemical nature of the product or the presence of insoluble impurities.- Screen for appropriate recrystallization solvents or solvent mixtures. - Consider converting the product to a more soluble salt form for purification.
Difficult Product Isolation Product is an oil or fine amorphous solid that is difficult to filter.- Attempt to induce crystallization by seeding, cooling, or adding an anti-solvent. - If the product is an oil, try trituration with a non-polar solvent. - For fine solids, consider using a different filtration technique (e.g., centrifugation).
Exothermic Reaction Runaway Poor heat dissipation on a larger scale.- Ensure the reactor has adequate cooling capacity. - Control the rate of addition of exothermic reagents. - Use a solvent with a higher boiling point to absorb heat.
Inconsistent Batch-to-Batch Results Variations in raw material quality, process parameters, or equipment.- Establish strict specifications for all starting materials. - Implement and adhere to a detailed Standard Operating Procedure (SOP). - Calibrate and maintain all equipment regularly.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A common and effective method is the cyclocondensation reaction. This typically involves the reaction of a 3-amino-1,2,4-triazole derivative with a substituted pyrimidine precursor. Microwave-assisted synthesis has also been shown to be an efficient method for preparing similar pyrazolo[1,5-a]pyrimidine structures and could be adapted for this synthesis.[1][2]

Q2: What are the critical process parameters to monitor during scale-up?

Key parameters to monitor and control include:

  • Temperature: To prevent side reactions and ensure complete conversion.

  • Reaction Time: To maximize yield without product degradation.

  • Mixing/Agitation: To ensure homogeneity and efficient heat and mass transfer.

  • pH: To control the reactivity of intermediates and the stability of the final product.

  • Rate of Reagent Addition: To manage exotherms and minimize impurity formation.

Q3: How can I improve the purity of my final product?

Several techniques can be employed to enhance purity:

  • Recrystallization: A common and effective method. A solvent screen should be performed to identify the optimal solvent or solvent system.

  • Column Chromatography: Useful for removing closely related impurities, though it may be less practical on a very large scale.

  • Activated Carbon Treatment: Can be used to remove colored impurities.

  • Salt Formation and Breaking: Converting the product to a salt, purifying the salt, and then converting it back to the free base can be an effective purification strategy.

Q4: Are there any specific safety precautions I should take during the scale-up?

Yes, safety is paramount. Key considerations include:

  • Exothermic Reactions: The potential for a runaway reaction should be assessed using techniques like Differential Scanning Calorimetry (DSC). Ensure adequate cooling is available.

  • Reagent Handling: Handle all chemicals in well-ventilated areas and use appropriate Personal Protective Equipment (PPE).

  • Pressure Build-up: Be aware of potential gas evolution and ensure the reactor is properly vented.

  • Solvent Safety: Use appropriate procedures for handling and disposing of flammable and toxic solvents.

Experimental Protocols

A generalized experimental protocol for the synthesis via cyclocondensation is provided below. Note: This is an illustrative protocol and must be optimized for your specific conditions and scale.

Protocol: Cyclocondensation Synthesis

  • Reaction Setup: Charge the reactor with the 3-amino-1,2,4-triazole derivative and a suitable solvent (e.g., ethanol, N,N-dimethylformamide).

  • Reagent Addition: Slowly add the pyrimidine precursor to the reactor while maintaining the desired temperature.

  • Reaction: Heat the mixture to the target temperature and hold for the predetermined reaction time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, the solvent may need to be partially or fully removed under reduced pressure.

  • Isolation: Isolate the crude product by filtration. Wash the filter cake with a suitable solvent to remove residual impurities.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system.

  • Drying: Dry the purified product under vacuum at a suitable temperature to a constant weight.

Visualizations

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Final Product Start Starting Materials Reagents Reagent Preparation Start->Reagents Reaction Cyclocondensation Reagents->Reaction Monitoring In-Process Control (IPC) Reaction->Monitoring Workup Reaction Work-up Monitoring->Workup Isolation Product Isolation Workup->Isolation Purification Purification Isolation->Purification Drying Drying Purification->Drying End Final Product Drying->End

Caption: General workflow for the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check by IPC) Start->Check_Completion Optimize_Time_Temp Increase reaction time or temperature Check_Completion->Optimize_Time_Temp No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Optimize_Time_Temp->Start Purify_Materials Purify starting materials Check_Purity->Purify_Materials No Check_Side_Reactions Are there significant side products? Check_Purity->Check_Side_Reactions Yes Purify_Materials->Start Modify_Conditions Modify reaction conditions (e.g., stoichiometry, solvent) Check_Side_Reactions->Modify_Conditions Yes Isolation_Issue Investigate product loss during work-up and isolation Check_Side_Reactions->Isolation_Issue No Modify_Conditions->Start

Caption: Decision tree for troubleshooting low reaction yield.

References

"byproduct identification in the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A1: The synthesis is typically achieved through the condensation reaction of 3-amino-1,2,4-triazole and diethyl 2-(ethoxymethylene)malonate.

Q2: What is the general reaction scheme for this synthesis?

A2: The reaction involves the nucleophilic attack of the amino group of 3-amino-1,2,4-triazole on the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization and elimination of ethanol to form the fused triazolopyrimidine ring system.

Q3: What are the common side reactions and potential byproducts in this synthesis?

A3: Several side reactions can occur, leading to the formation of impurities. The most common byproducts include:

  • Regioisomers: Formation of the isomeric Ethyl 5-aminotriazolo[1,5-a]pyrimidine-6-carboxylate can occur due to the different nucleophilic sites on the 3-amino-1,2,4-triazole ring.

  • N-ethylated byproducts: The triazole ring can undergo N-ethylation, leading to impurities that can be difficult to separate from the desired product. This has been observed in reactions of 3-amino-1,2,4-triazole with related reagents like triethyl orthoformate.[1]

  • Unreacted starting materials: Incomplete reactions can leave residual 3-amino-1,2,4-triazole and diethyl 2-(ethoxymethylene)malonate.

  • Byproducts from starting material impurities: Diethyl 2-(ethoxymethylene)malonate may contain impurities such as diethyl diethoxymethylmalonate from its own synthesis, which can lead to other side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple byproducts.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize the reaction temperature. A review of related syntheses suggests that refluxing in a suitable solvent like ethanol is common. - Carefully control the stoichiometry of the reactants.
Presence of a Significant Amount of an Isomeric Byproduct The reaction conditions may favor the formation of the 5-amino isomer over the desired 7-amino product.- The choice of solvent and catalyst can influence regioselectivity. Experiment with different solvents (e.g., ethanol, water/ethanol mixtures) and catalysts. For similar reactions, additives like 4,4'-trimethylenedipiperidine have been used to improve yields and may influence regioselectivity.[2]
Detection of N-Ethyl Byproducts in Mass Spectrometry Analysis The triazole ring of the starting material or the product is susceptible to ethylation under the reaction conditions.- Minimize the reaction time and temperature to reduce the likelihood of this side reaction. - Consider using a less reactive alkylating agent for the ester group if feasible, although this would require a different synthetic strategy.
Difficulty in Purifying the Final Product - The polarity of the desired product and byproducts may be very similar. - The product may co-crystallize with impurities.- Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a polar solvent system is often effective. - Recrystallization from a suitable solvent system can be an effective final purification step. Trial various solvents to find one that selectively crystallizes the desired product.
Inconsistent Reaction Outcomes - Purity of starting materials. - Presence of moisture.- Ensure the purity of 3-amino-1,2,4-triazole and diethyl 2-(ethoxymethylene)malonate before starting the reaction. - Conduct the reaction under anhydrous conditions if moisture is suspected to be an issue, as it can hydrolyze the ester and the ethoxymethylene group.

Experimental Protocols

General Experimental Protocol for the Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (Illustrative)

This is a general procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

A mixture of 3-amino-1,2,4-triazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.0-1.2 eq) in a suitable solvent (e.g., absolute ethanol) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Methods for Byproduct Identification

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a preliminary idea of the number of components in the crude product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the desired product and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts. The chemical shifts and coupling constants will be distinct for the desired product and its isomers.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the product mixture and for assessing the purity of the final compound.

Visualizations

Reaction Scheme and Potential Byproducts

Byproduct_Formation cluster_products Reaction Outcome reactant1 3-Amino-1,2,4-triazole product Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (Desired Product) reactant1->product + Reactant 2 (Main Pathway) byproduct1 Ethyl 5-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (Regioisomer) reactant1->byproduct1 + Reactant 2 (Side Pathway) byproduct2 N-Ethyl Byproducts reactant1->byproduct2 Side Reaction reactant2 Diethyl 2-(ethoxymethylene)malonate reactant2->product reactant2->byproduct1 byproduct3 Unreacted Starting Materials Troubleshooting_Workflow start Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate check_yield_purity Low Yield or Purity? start->check_yield_purity check_yield_purity->start No (Successful Synthesis) incomplete_reaction Incomplete Reaction check_yield_purity->incomplete_reaction Yes multiple_spots_tlc Multiple Spots on TLC / Peaks in LC-MS check_yield_purity->multiple_spots_tlc Yes optimize_conditions Optimize Reaction Time/Temp incomplete_reaction->optimize_conditions check_stoichiometry Verify Stoichiometry incomplete_reaction->check_stoichiometry purification Improve Purification (Column Chromatography / Recrystallization) multiple_spots_tlc->purification characterize_byproducts Characterize Byproducts (NMR, MS) multiple_spots_tlc->characterize_byproducts adjust_conditions Adjust Conditions to Minimize Byproducts (Solvent, Catalyst) characterize_byproducts->adjust_conditions

References

Technical Support Center: Enhancing the Purity of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the purity of your compound during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Problem Potential Cause Suggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials (e.g., substituted aldehydes, 3-amino-1,2,4-triazole, ethyl cyanoacetate).Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. After the reaction, the crude product can be isolated by filtration.[1] Consider washing the crude product with a solvent in which the impurities are soluble but the desired product is not, such as a cold ethanol/water mixture.
Persistent Impurities After Recrystallization Co-crystallization of impurities with the product. The chosen solvent system may not be optimal for separating the specific impurities.Try a different recrystallization solvent or a solvent mixture. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[2] For compounds with basic functionalities like the amino group in the target molecule, crystallization as a salt (e.g., hydrochloride) and then neutralizing back to the free base can be an effective purification strategy.
Product Oiling Out During Recrystallization The solvent is too nonpolar for the compound, or the solution is being cooled too rapidly.Use a more polar solvent or a solvent mixture. Ensure a slow cooling process to allow for proper crystal formation. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Broad Peaks or Poor Separation in HPLC Inappropriate mobile phase, column, or gradient.For aromatic nitrogen heterocycles, a reverse-phase C18 column is often effective.[3] An acetonitrile/water or acetonitrile/buffer (e.g., phosphate buffer) gradient is a good starting point for method development.[3] Adjusting the pH of the mobile phase can improve peak shape and resolution for ionizable compounds.[3]
Inconsistent Purity Results Variability in reaction conditions or work-up procedures.Standardize all reaction and purification parameters, including temperature, reaction time, solvent volumes, and cooling rates. Ensure consistent quality of starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A1: While specific impurities can vary based on the synthetic route, common contaminants include unreacted starting materials such as the aldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate. Side-products from condensation reactions are also possible.

Q2: Which solvent is best for the recrystallization of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate?

A2: Ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[1][4] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold, while impurities should remain in solution at low temperatures. Experimentation with different solvents like ethyl acetate, acetone, and mixtures with hexane may be necessary to find the optimal conditions.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[1] By comparing the TLC profile of your crude material with the purified fractions against a reference standard, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure of purity.

Q4: When should I consider using column chromatography or preparative HPLC?

A4: If recrystallization fails to remove closely related impurities or if a very high purity (>99%) is required, column chromatography or preparative HPLC are recommended. Preparative HPLC is particularly useful for separating compounds with very similar polarities and for obtaining highly pure material for analytical or biological testing.[5]

Q5: What are typical starting conditions for HPLC purification?

A5: For aromatic nitrogen heterocycles like Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a reverse-phase C18 column is a common choice. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. The gradient can be optimized based on the retention times of the product and impurities.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Water: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (saturation point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool down slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 column_chromatography Column Chromatography purity_check_2 Purity Check (HPLC) column_chromatography->purity_check_2 prep_hplc Preparative HPLC pure_product Pure Product (>99%) prep_hplc->pure_product purity_check_1->column_chromatography Impurities Present purity_check_1->pure_product Purity OK purity_check_2->prep_hplc Further Purification Needed purity_check_2->pure_product Purity OK

Caption: Purification workflow for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

troubleshooting_logic start Low Purity Detected check_impurities Identify Impurities (TLC/HPLC/MS) start->check_impurities starting_materials Unreacted Starting Materials? check_impurities->starting_materials side_products Side Products? check_impurities->side_products starting_materials->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temperature) starting_materials->optimize_reaction Yes recrystallize Recrystallization (Different Solvents) side_products->recrystallize Polarity Difference chromatography Column Chromatography or Preparative HPLC side_products->chromatography Similar Polarity

References

Validation & Comparative

A Comparative Analysis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and Other Purine Analogs in Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological activities of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate with established purine analogs. The analysis is based on available experimental data for structurally related compounds and well-known purine analogs, focusing on their inhibitory effects on key enzymes in purine metabolism: xanthine oxidase and adenosine deaminase.

The triazolo[1,5-a]pyrimidine scaffold, a core component of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, is recognized as a purine analog due to its structural similarity to endogenous purines like adenine and guanine. This structural mimicry allows such compounds to interact with biological targets involved in purine metabolism, potentially leading to therapeutic effects in conditions like gout, hyperuricemia, and certain cancers. This guide synthesizes available data to project the comparative performance of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate against established purine analogs such as allopurinol and 6-mercaptopurine.

Comparative Performance Data

Table 1: Comparative Inhibitory Activity against Xanthine Oxidase

CompoundClassIC50 (µM)Inhibition TypeReference
Allopurinol Pyrazolopyrimidine (Purine Analog)0.776 ± 0.012Competitive[1]
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidinePyrazolopyrimidine (Purine Analog)0.600 ± 0.009Competitive[1]
4-Mercapto-1H-pyrazolo[3,4-d]pyrimidinePyrazolopyrimidine (Purine Analog)1.326 ± 0.013Competitive[1]
4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidinePyrazolopyrimidine (Purine Analog)1.564 ± 0.065Competitive[1]
Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylateTriazolopyrimidine (Purine Analog)Data Not Available--

Table 2: Comparative Inhibitory Activity against Adenosine Deaminase

CompoundClassKi (µM)Inhibition TypeReference
Allopurinol Pyrazolopyrimidine (Purine Analog)285Competitive[2]
Acyclovir Acyclic Guanosine Analog231Competitive[2]
Theophylline Methylxanthine (Purine Analog)56 / 201Non-competitive[2]
Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylateTriazolopyrimidine (Purine Analog)Data Not Available--

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.

Xanthine Oxidase Inhibition Assay

This in vitro spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Test compound (e.g., Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Dissolve the test compound and allopurinol in DMSO to prepare stock solutions, then dilute to desired concentrations with phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound or allopurinol solution, and 25 µL of the xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 150 µL of the xanthine solution.

  • Measurement:

    • Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Adenosine Deaminase Inhibition Assay

This assay determines the inhibitory effect of a compound on adenosine deaminase, which catalyzes the deamination of adenosine to inosine. The decrease in adenosine concentration is monitored spectrophotometrically at 265 nm.

Materials:

  • Adenosine Deaminase (from calf intestine)

  • Adenosine

  • Test compound (e.g., Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate)

  • Pentostatin or EHNA (positive control)

  • Phosphate buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of adenosine deaminase in phosphate buffer.

    • Prepare a stock solution of adenosine in phosphate buffer.

    • Dissolve the test compound and positive control in a suitable solvent and dilute to various concentrations with the buffer.

  • Assay Reaction:

    • To the wells of a microplate, add the phosphate buffer, the test compound or positive control solution, and the adenosine deaminase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Start the reaction by adding the adenosine solution.

  • Measurement:

    • Measure the decrease in absorbance at 265 nm over time.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • The inhibition constant (Ki) can be determined from Lineweaver-Burk plots.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the purine metabolism pathway and a typical experimental workflow for screening enzyme inhibitors.

Purine_Metabolism cluster_degradation Purine Degradation Pathway cluster_analogs Inhibitory Action of Purine Analogs AMP AMP Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (Target for Inhibition) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (Target for Inhibition) Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase (Target for Inhibition) GMP GMP Guanosine Guanosine GMP->Guanosine Guanine Guanine Guanosine->Guanine Guanine->Xanthine Purine_Analogs Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate & Other Purine Analogs Adenosine_Deaminase Adenosine Deaminase Purine_Analogs->Adenosine_Deaminase Inhibit Xanthine_Oxidase Xanthine Oxidase Purine_Analogs->Xanthine_Oxidase Inhibit Experimental_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library (Purine Analogs) prepare_reagents Prepare Enzyme and Substrate Solutions start->prepare_reagents assay_setup Set up Assay Plates: - Test Compounds - Positive Control - Negative Control prepare_reagents->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation measurement Measure Enzymatic Activity (Spectrophotometry) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measurement->data_analysis hit_identification Identify Potent Inhibitors data_analysis->hit_identification

References

"structure-activity relationship (SAR) studies of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

While specific structure-activity relationship (SAR) studies on Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives are not extensively available in the current body of scientific literature, a wealth of information exists for closely related analogs. This guide provides a comparative analysis of these analogs, offering valuable insights into the structural requirements for biological activity, with a focus on anticancer and kinase inhibitory properties. By examining the impact of substitutions at various positions on the triazolo[1,5-a]pyrimidine scaffold, researchers can extrapolate potential strategies for the design of novel and potent therapeutic agents.

This guide synthesizes data from multiple studies to present a clear overview of the SAR for this important class of heterocyclic compounds. We will delve into the quantitative data from cytotoxicity and enzyme inhibition assays, detail the experimental methodologies to ensure reproducibility, and visualize key experimental workflows and biological pathways.

Comparative Biological Activity of Triazolo[1,5-a]pyrimidine Analogs

The biological activity of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro cytotoxicity and enzyme inhibitory activity of various analogs, providing a quantitative basis for understanding their SAR.

Table 1: In Vitro Cytotoxicity of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives against Human Cancer Cell Lines

Compound IDModifications to the Core ScaffoldCell LineIC50 (µM)
Series 1: 7-Anilino Derivatives
Compound 92-(furan-2-ylmethylthio)propyl, 5-methyl, 7-(4-trifluoromethylanilino)Bel-740215.0
HT-10807.8
Compound 142-(furan-2-ylmethylthio)propyl, 5-methyl, 7-(4-trifluoromethylanilino)Bel-7402>50
HT-1080>50
Compound 192-(furan-2-ylmethylthio)propyl, 5-methyl, 7-(4-trifluoromethylanilino)Bel-740223.5
HT-108012.4
Compound 232-(furan-2-ylmethylthio)propyl, 5-methyl, 7-(4-trifluoromethylanilino)Bel-740215.0
HT-10807.8
Series 2: Tubulin Polymerization Inhibitors
Compound 3d2-(p-toluidino), 7-(3',4',5'-trimethoxyphenyl)HeLa0.03-0.043
A5490.03-0.043
HT-290.03-0.043
Compound 3h2-(p-ethylanilino), 7-(3',4',5'-trimethoxyphenyl)HeLa0.16-0.24
A5490.16-0.24
HT-290.16-0.24
Compound 3f2-(3',4'-dimethylanilino), 7-(3',4',5'-trimethoxyphenyl)HeLa0.067-0.16
A5490.067-0.16
HT-290.067-0.16

Table 2: Enzyme Inhibition Data for Pyrazolo[1,5-a]pyrimidine and Related Derivatives

Compound IDTarget EnzymeIC50 (µM)
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles
Compound 14aHuman Colon Tumor Cells (HCT116)0.0020
2-Anilino Triazolopyrimidines as Tubulin Inhibitors
Compound 3dTubulin Polymerization0.45
Pyrazolo[1,5-a]pyrimidine Derivatives as CDK2/TRKA Inhibitors
Compound 6tCDK20.09
TRKA0.45
Compound 6sCDK20.23
TRKA0.45
Compound 6nCDK20.78
TRKA0.98

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be identified for the triazolo[1,5-a]pyrimidine scaffold:

  • Substituents at the 7-position: The nature of the substituent at the 7-amino position is critical for activity. For instance, a 4-trifluoromethylanilino group at this position appears to be favorable for anticancer potency[1]. In another series, a 3',4',5'-trimethoxyphenyl group at the 7-position was a key feature for potent tubulin polymerization inhibition[4].

  • Modifications at the 2-position: The substitution pattern at the C-2 position also strongly influences cytotoxicity. The data suggests that this position is amenable to a variety of substitutions which can modulate the biological activity[1]. For tubulin inhibitors, substitutions on the 2-anilino ring, such as p-toluidino, p-ethylanilino, and 3',4'-dimethylanilino, resulted in potent compounds[4].

  • The Ester Group at the 6-position: While specific SAR studies on the ethyl 6-carboxylate group are lacking, the high potency of some pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives suggests that a nitrile group, which is electronically different from a carboxylate, can be highly beneficial for activity in certain contexts[5]. This indicates that the electronic and steric properties of the substituent at this position are important for target interaction.

Experimental Protocols

To facilitate further research and ensure the reproducibility of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: Cancer cell lines (e.g., Bel-7402, HT-1080) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1–100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Tubulin Polymerization Assay[6]
  • Reaction Mixture: Purified tubulin (10 µM) is mixed with the test compound at various concentrations in a polymerization buffer.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a control without the compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. The IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizing the Research Workflow and Biological Context

To provide a clearer understanding of the research process and the biological pathways involved, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Triazolopyrimidine Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Kinase) Purification->InVitro InVivo In Vivo Models (Optional) InVitro->InVivo SAR SAR Analysis InVitro->SAR InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis

Caption: General workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Inhibitor Triazolopyrimidine Inhibitor Inhibitor->RAF

Caption: A representative kinase signaling pathway (MAPK pathway) targeted by small molecule inhibitors.

References

Validating the Biological Activity of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. Due to the limited publicly available biological data for this specific molecule, this document presents a comparative analysis based on the well-documented activities of structurally related triazolo[1,5-a]pyrimidine derivatives. This approach allows for the formulation of a robust testing strategy and provides a benchmark for evaluating experimental outcomes. The guide details protocols for key cell-based assays and presents comparative data from published studies on analogous compounds.

Overview of Triazolo[1,5-a]pyrimidines' Biological Activity

The triazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities. Published research indicates that derivatives of this scaffold frequently exhibit potent antiproliferative and kinase inhibitory effects, making them promising candidates for oncology drug discovery.

Commonly reported biological activities for this class of compounds include:

  • Antiproliferative Activity: Inhibition of cancer cell growth across various cell lines.

  • Kinase Inhibition: Specific targeting of key enzymes in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • Antitubulin Activity: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

This guide will focus on assays to validate these primary activities.

Comparative Performance Data of Structurally Related Analogs

The following tables summarize the biological activity of various triazolo[1,5-a]pyrimidine derivatives from published literature, which can serve as a benchmark for the evaluation of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Analogs in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 MGC-803 (Gastric Cancer)9.475-Fluorouracil>50
Analog 1 HCT-116 (Colon Cancer)9.585-Fluorouracil>50
Analog 1 MCF-7 (Breast Cancer)13.15-Fluorouracil>50
Analog 2 HeLa (Cervical Cancer)0.75Cisplatin~5
Analog 2 A549 (Lung Cancer)1.02Cisplatin~7
Analog 3 HT-1080 (Fibrosarcoma)6.1CisplatinNot Reported
Analog 3 Bel-7402 (Liver Cancer)12.3CisplatinNot Reported

Table 2: Kinase Inhibitory Activity of Triazolo[1,5-a]pyrimidine Analogs

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Analog 4 TrkA3.49Staurosporine~0.01
Analog 4 CDK29.31Staurosporine~0.01
Analog 4 VEGFR22.95Sunitinib~0.01
Analog 4 EGFR2.19Gefitinib~0.02
Analog 5 CDK20.12Roscovitine~0.45
Analog 5 GSK-3β>20CHIR-99021~0.007

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on cell proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

This assay evaluates the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Plate cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on specific kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antiproliferative Assay

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Generic CDK-Mediated Cell Cycle Signaling Pathway

G cluster_1 CDK-Mediated G1/S Transition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signal Signaling Cascade Receptor->Signal CyclinD Cyclin D Synthesis Signal->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Triazolo[1,5-a]pyrimidine (Potential Inhibitor) Inhibitor->CDK46

Caption: Potential inhibition of the CDK4/6-pRb pathway by a triazolopyrimidine.

Logical Flow for Hit Validation

G cluster_2 Compound Validation Cascade Start Primary Screen (e.g., MTT Assay) Active Compound is Active? Start->Active DoseResponse Dose-Response Curve & IC50 Determination Active->DoseResponse Yes Inactive Inactive Active->Inactive No Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle) DoseResponse->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: A logical workflow for validating a hit compound from a primary screen.

"comparative analysis of kinase inhibition by different triazolopyrimidine isomers"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profiles of different triazolopyrimidine isomers, supported by experimental data. The unique structural arrangements of these isomers lead to significant variations in their potency and selectivity against various kinase targets.

Triazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazolopyrimidine scaffold serves as a privileged structure for designing potent and selective kinase inhibitors. Isomeric variations of this scaffold can lead to profound differences in their biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.

Unraveling the Potency of Triazolopyrimidine Isomers

The inhibitory activity of different triazolopyrimidine isomers against a panel of kinases reveals the critical role of substituent positioning on the core scaffold. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.

Compound IDIsomer ScaffoldTarget KinaseIC50 (µM)
Compound 1 Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidineEGFR-
Akt (Protein Kinase B)-
Erk1/2 (Extracellular signal-regulated kinase)-
Compound 12b Triazolo[1,5-a]pyrimidineEGFR2.19[2][4]
VEGFR22.95[2][4]
TrkA3.49[2][4]
CDK29.31[2][4]
FAK6.3[2][4]
Compound C26 [1][2][3]triazolo[1,5-a]pyrimidineLSD11.72[5]

Note: Specific IC50 values for Compound 1 against EGFR, Akt, and Erk1/2 were described as inhibitory at concentrations of 7 and 11 µM, but precise IC50 values were not provided in the source material.[1][6][7]

Visualizing the Experimental Approach

The general workflow for evaluating and comparing the inhibitory effects of different triazolopyrimidine isomers is a systematic process. It begins with the synthesis of the compounds and culminates in the determination of their biological activity.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_cell Cell-Based Assay synthesis Synthesis of Triazolopyrimidine Isomers purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Inhibition Assay purification->kinase_assay cell_culture Cancer Cell Line Culture purification->cell_culture ic50 IC50 Determination kinase_assay->ic50 western_blot Western Blot Analysis (Pathway Inhibition) cell_culture->western_blot antiproliferative Antiproliferative Assay cell_culture->antiproliferative

Caption: A generalized workflow for the comparative analysis of kinase inhibitors.

Targeting Key Cellular Signaling Pathways

A frequently targeted pathway by triazolopyrimidine kinase inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a common driver of cancer.

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Triazolopyrimidine Inhibitor Inhibitor->EGFR

Caption: The EGFR signaling pathway and the point of inhibition by triazolopyrimidines.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 values of kinase inhibitors.[8]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • Triazolopyrimidine isomer stock solutions (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the triazolopyrimidine isomers in DMSO.[8]

  • Kinase Reaction:

    • In a multi-well plate, add the diluted compounds or DMSO (as a control).

    • Add the kinase enzyme to each well and incubate to allow for inhibitor binding.[8]

    • Initiate the reaction by adding a mixture of the substrate and ATP.[8]

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[8]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[8]

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[8]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[8]

Western Blot Analysis for Pathway Inhibition

This method is used to assess the effect of the inhibitors on the phosphorylation status of key proteins within a signaling pathway.[1][7]

Materials:

  • Cancer cell lines (e.g., HCC1937, HeLa)

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-pEGFR, anti-pAKT, anti-pERK1/2)

  • Secondary antibodies (horseradish peroxidase-conjugated)

  • Protein electrophoresis and transfer equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Culture the cancer cells and treat them with varying concentrations of the triazolopyrimidine isomers for specific time periods (e.g., 24, 48, 72 hours).[1]

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a membrane (e.g., nitrocellulose).[9]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies that specifically recognize the phosphorylated forms of the target kinases.

    • Wash the membrane and incubate with a secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein phosphorylation.[1][7]

References

"in vivo efficacy studies of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various derivatives of the triazolo[1,5-a]pyrimidine scaffold. Due to a lack of publicly available in vivo studies on Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives, this guide focuses on closely related analogs with demonstrated in vivo anticancer and anti-inflammatory activity.

The triazolo[1,5-a]pyrimidine core is a versatile scaffold that has shown promise in the development of therapeutic agents for a range of diseases, including cancer and inflammatory conditions. This guide summarizes key in vivo findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and future development of this class of compounds.

Anticancer Efficacy: In Vivo Studies

Several studies have demonstrated the in vivo antitumor potential of triazolo[1,5-a]pyrimidine derivatives in xenograft models. These compounds have been shown to inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways.

Comparative In Vivo Efficacy of Selected Triazolo[1,5-a]pyrimidine Derivatives
Compound ClassDerivative ExampleAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
[1][2][3]Triazolo[1,5-a]pyrimidine Indole DerivativesCompound H12Nude miceGastric Cancer (MGC-803 xenograft)Not specifiedStatistically significant[1][2]
[1][2][3]Triazolo[1,5-a]pyridinylpyridinesCompound 1cMiceSarcoma (S-180)Not specifiedPotent anticancer effect[4]
Tubulin-targeting[1][2][3]Triazolo[1,5-a]pyrimidinesLead compoundsNude mouse xenograft modelsVariousOral or IntravenousHigh potency and efficacy[5]

Anti-inflammatory Efficacy: In Vivo Studies

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, a closely related scaffold, have been evaluated in vivo, demonstrating their potential to mitigate inflammatory responses.

In Vivo Anti-inflammatory Activity of a Pyrazolo[1,5-a]pyrimidin-7-one Derivative
CompoundAnimal ModelInflammation ModelKey FindingsReference
4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c)RatCarrageenan-induced paw edema and pleurisyPowerful pharmacological activity in vivo with very weak acute toxicity.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are summaries of the experimental protocols used in the cited studies.

Anticancer Xenograft Studies
  • Animal Models: Typically, immunodeficient mice (e.g., nude mice) are used for xenograft studies to prevent rejection of human tumor cells.

  • Cell Lines and Tumor Implantation: Human cancer cell lines, such as MGC-803 (gastric cancer) or sarcoma S-180, are cultured and then subcutaneously injected into the flanks of the mice.[4]

  • Compound Administration: Once tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compounds are administered through various routes, including oral gavage or intravenous injections, at specified doses and schedules.[5]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group.

Anti-inflammatory Carrageenan-Induced Paw Edema Model
  • Animal Model: Rats are commonly used for this acute inflammation model.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized edema.

  • Compound Administration: The test compounds are typically administered intraperitoneally or orally prior to the carrageenan injection.

  • Efficacy Evaluation: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[6]

Signaling Pathways and Mechanisms of Action

The anticancer effects of triazolo[1,5-a]pyrimidine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell growth and is often hyperactivated in cancer.[2] Some[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress this pathway.[1][2]

ERK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Compound_H12 [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivative (H12) Compound_H12->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by a[1][2][3]triazolo[1,5-a]pyrimidine indole derivative.

Experimental Workflow for In Vivo Anticancer Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer efficacy of a test compound.

in_vivo_workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture animal_model Implantation into Immunodeficient Mice cell_culture->animal_model tumor_growth Tumor Growth to Palpable Size animal_model->tumor_growth randomization Randomization of Mice (Control & Treatment Groups) tumor_growth->randomization treatment Compound Administration (e.g., Oral, IV) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint: Tumor Excision & Weight monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition (TGI) endpoint->data_analysis end End data_analysis->end

Caption: A generalized workflow for a xenograft model to assess in vivo anticancer efficacy.

References

Comparative Cross-Reactivity Profiling of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate against a panel of protein kinases. Due to the limited publicly available data on the specific target profile of this compound, this document outlines a comprehensive experimental approach for its characterization and compares it with representative aminopyrimidine-based kinase inhibitors.

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including the inhibition of protein kinases. Understanding the selectivity of a compound across the human kinome is crucial for its development as a therapeutic agent, as off-target effects can lead to toxicity or unexpected pharmacological profiles.

Data Presentation: Comparative Kinase Inhibition Profile

To objectively assess the cross-reactivity of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a comprehensive kinase panel screening is recommended. The following table presents a hypothetical dataset illustrating how the inhibitory activity (IC50 values) of the target compound could be compared against structurally related kinase inhibitors, such as a generic 2-aminopyrimidine and a 4-aminopyrimidine derivative, which are known kinase inhibitor scaffolds.[4]

Target KinaseEthyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (IC50, nM)2-Aminopyrimidine Derivative (IC50, nM)4-Aminopyrimidine Derivative (IC50, nM)
Primary Target(s)
Kinase ATBD50>10,000
Off-Target Kinases
Kinase BTBD2501,500
Kinase CTBD>10,000800
Kinase DTBD1,2003,000
... (additional kinases)TBD......

TBD (To Be Determined): These values would be obtained from the experimental assays described below.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.

Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific peptide or protein substrates

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Phosphocellulose or filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase reaction buffer, the kinase enzyme, and the test compound dilution (final DMSO concentration should be ≤1%).

  • Initiate the kinase reaction by adding a mixture of the substrate and radiolabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose or filter paper.

  • Wash the filters extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[1][2][5]

Materials:

  • Cell line expressing the target kinase(s)

  • Cell culture medium and reagents

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies specific to the target kinase(s)

Procedure:

  • Culture cells to an appropriate confluency and treat with the test compound or DMSO vehicle for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).[6]

  • Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-reactivity profiling of a test compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Profiling cluster_2 Cellular Target Engagement cluster_3 Data Analysis Compound Test Compound (Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate) Serial_Dilution Serial Dilution in DMSO Compound->Serial_Dilution Alternatives Alternative Compounds (e.g., 2-aminopyrimidine) Alternatives->Serial_Dilution Radiometric_Assay Radiometric Kinase Assay Serial_Dilution->Radiometric_Assay Compound_Treatment Compound Treatment Serial_Dilution->Compound_Treatment Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Radiometric_Assay IC50_Determination IC50 Value Determination Radiometric_Assay->IC50_Determination Data_Comparison Comparative Data Analysis IC50_Determination->Data_Comparison Cell_Culture Cell Line Culture Cell_Culture->Compound_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA Western_Blot Western Blot Analysis CETSA->Western_Blot Target_Engagement Confirmation of Target Engagement Western_Blot->Target_Engagement Target_Engagement->Data_Comparison Selectivity_Profile Selectivity Profile Generation Data_Comparison->Selectivity_Profile

Caption: Workflow for cross-reactivity profiling.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate inhibits a key kinase in a cancer-related signaling pathway.

G cluster_pathway Example Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Upstream_Kinase Upstream Kinase (e.g., RAF) Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Downstream_Kinase Downstream Kinase (e.g., ERK) Target_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Test_Compound Ethyl 7-aminotriazolo [1,5-a]pyrimidine-6-carboxylate Test_Compound->Target_Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

Benchmarking Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and its Analogs Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer properties of the triazolo[1,5-a]pyrimidine chemical scaffold, represented here by Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and its more studied analogs, against established anticancer drugs. While direct experimental data for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is limited in publicly accessible literature, this document leverages data from closely related compounds to offer a valuable benchmark for researchers in oncology and drug discovery. The information presented is based on in-vitro studies and aims to highlight the potential of this heterocyclic system as a promising avenue for the development of novel cancer therapeutics.

Executive Summary

The[1][2][3]triazolo[1,5-a]pyrimidine core structure has emerged as a privileged scaffold in medicinal chemistry, with various derivatives demonstrating significant anti-tumor activity. Studies on analogs of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate suggest that this class of compounds may exert its anticancer effects through mechanisms such as the inhibition of tubulin polymerization and cyclin-dependent kinases (CDKs), particularly CDK2. This guide compares the cytotoxic activity of representative triazolo[1,5-a]pyrimidine derivatives with that of standard chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across various cancer cell lines.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: In-Vitro Cytotoxicity of Triazolo[1,5-a]pyrimidine Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Compound 19 (a[1][2][3]triazolo[1,5-a]pyrimidine derivative)Bel-7402 (Human Liver Cancer)12.3[4][5]
HT-1080 (Human Fibrosarcoma)6.1[4][5]
Compound H12 (a[1][2][3]triazolo[1,5-a]pyrimidine indole derivative)MGC-803 (Human Gastric Cancer)9.47[6]
HCT-116 (Human Colon Cancer)9.58[6]
MCF-7 (Human Breast Cancer)13.1[6]

Table 2: In-Vitro Cytotoxicity of Standard Anticancer Drugs

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Human Breast Cancer)2.50[7]
A549 (Human Lung Carcinoma)> 20[7]
HeLa (Human Cervical Cancer)2.92[7]
Cisplatin MCF-7 (Human Breast Cancer)Varies widely (meta-analysis suggests high heterogeneity)[8]
A549 (Human Lung Carcinoma)16.48 (24h)[9]
HeLa (Human Cervical Cancer)81.7[10]
Paclitaxel MCF-7 (Human Breast Cancer)0.0075 (7.5 nM)[11]
A549 (Human Lung Carcinoma)0.00135 (1.35 nM)[12]

Note: IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.

Potential Mechanism of Action: CDK2 Inhibition

Several derivatives of the triazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[2][13] By inhibiting CDK2, these compounds can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).[2]

CDK2_Inhibition_Pathway G1 G1 Phase G1S_checkpoint G1/S Checkpoint G1->G1S_checkpoint Progression S S Phase (DNA Replication) G1S_checkpoint->S CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1S_checkpoint Promotes Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Suppression of pro-apoptotic signals E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) E2F->S Activates Transcription Triazolo_pyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolo_pyrimidine->CDK2_CyclinE Inhibits Triazolo_pyrimidine->Apoptosis Induces

Potential mechanism of action for triazolo[1,5-a]pyrimidine derivatives via CDK2 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow of the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion

The available data on analogs of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate indicate that the triazolo[1,5-a]pyrimidine scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic activities observed for its derivatives are within a range that warrants further investigation, particularly concerning their mechanism of action, which may involve the inhibition of key cellular regulators like CDK2. This guide provides a foundational benchmark for researchers to design and interpret future studies on this interesting class of heterocyclic compounds.

References

Comparative Guide to the Mechanism of Action of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate is limited in publicly available literature. This guide provides a comparative analysis based on the well-established activities of the broader triazolo[1,5-a]pyrimidine chemical class, which are predominantly recognized as kinase inhibitors with significant potential in oncology. The experimental data presented is for structurally related compounds and should be considered representative for this class of molecules.

Introduction

The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of various protein kinases. These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer. Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate belongs to this class of compounds and is hypothesized to function as a kinase inhibitor. This guide provides a comparative overview of its likely mechanism of action, supported by experimental data from closely related analogs, and compares its potential performance with alternative kinase inhibitors.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive research into the triazolo[1,5-a]pyrimidine and the analogous pyrazolo[1,5-a]pyrimidine cores, the primary mechanism of action for this class of compounds is the inhibition of protein kinases. These molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This disruption of signaling cascades can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Several key kinase families have been identified as targets for triazolo[1,5-a]pyrimidine derivatives, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

  • Tyrosine Kinases (e.g., TrkA, VEGFR, EGFR): Involved in cell growth, differentiation, and angiogenesis.

  • Lipid Kinases (e.g., PI3K): Crucial for cell survival and proliferation signaling.

  • Other Serine/Threonine Kinases (e.g., SKP2, CK2): Implicated in various cellular processes including protein degradation and signal transduction.

Comparative Performance Data

The following tables summarize the biological activity of representative triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and kinases. This data provides a benchmark for the potential efficacy of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Table 1: Antiproliferative Activity of Representative Triazolo[1,5-a]pyrimidine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 (A triazolo[1,5-a]pyrimidine derivative)Bel-7402 (Human hepatoma)15.0[1]
HT-1080 (Human fibrosarcoma)7.8[1]
Compound 2 (A pyrazolo[1,5-a]pyrimidine derivative)HCT116 (Human colon carcinoma)0.0020[2]
Compound 3 (A pyrazolo[1,5-a]pyrimidine derivative)HeLa (Human cervical cancer)7.8[3]
MCF-7 (Human breast cancer)>10[3]
Huh-7 (Human hepatoma)6.3[3]

Table 2: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDTarget KinaseIC50 (µM)Reference
Compound 4 CDK20.09 - 1.58[4]
TrkA0.23 - 1.59[4]
Compound 5 CK20.045
Compound 6 CDK214.68 (selective cytotoxicity)[5]

Experimental Protocols

Validation of the kinase inhibitor mechanism of action for a compound like Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate involves a series of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is determined.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a specific signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound for a defined period. The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels upon compound treatment.

Visualizations

Signaling Pathway Diagram

Kinase_Inhibitor_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CDK CDK-Cyclin Complex CellCycle Cell Cycle Progression CDK->CellCycle Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Ethyl 7-aminotriazolo [1,5-a]pyrimidine-6-carboxylate (Hypothesized) Inhibitor->PI3K Inhibitor->RAF Inhibitor->CDK

Caption: Hypothesized mechanism of action via inhibition of key signaling kinases.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism Validation KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase MoA Validate Mechanism of Action IC50_Kinase->MoA CellCulture Cancer Cell Culture ProlifAssay Proliferation Assay (e.g., MTT) CellCulture->ProlifAssay WesternBlot Western Blot Analysis CellCulture->WesternBlot IC50_Cell Determine Antiproliferative IC50 ProlifAssay->IC50_Cell IC50_Cell->MoA PathwayAnalysis Analyze Pathway Modulation WesternBlot->PathwayAnalysis PathwayAnalysis->MoA

Caption: Workflow for validating the mechanism of action of a kinase inhibitor.

Comparison with Alternatives

Numerous kinase inhibitors are either approved for clinical use or are in development. A comparison with established alternatives is crucial for evaluating the potential of a new compound.

Table 3: Comparison with Alternative Kinase Inhibitors

Compound ClassExample DrugPrimary Target(s)Key AdvantagesKey Limitations
Triazolo[1,5-a]pyrimidines (Investigational)Multiple Kinases (CDKs, Trk, PI3K)Potential for novel selectivity profiles, synthetically accessible scaffold.Lack of extensive clinical data, potential for off-target effects.
Pyrazolo[3,4-d]pyrimidines IbrutinibBTKCovalent inhibitor with high potency, clinically validated.Acquired resistance through mutations, off-target effects on other kinases.
Quinazolines Gefitinib, ErlotinibEGFROrally bioavailable, effective in specific patient populations with EGFR mutations.Acquired resistance, skin rash and diarrhea as common side effects.
Pyridinyl-imidazoles P38 MAPK inhibitors (e.g., Doramapimod)p38 MAPKPotential in inflammatory diseases and cancer.Modest clinical efficacy in oncology to date, potential for toxicity.

Conclusion

Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, as a member of the triazolo[1,5-a]pyrimidine class, holds promise as a kinase inhibitor for therapeutic applications, particularly in oncology. While direct experimental validation of its specific molecular target(s) and mechanism of action is needed, the existing data for analogous compounds suggest that it likely functions by inhibiting key signaling kinases involved in cell proliferation and survival. Further investigation through the experimental protocols outlined in this guide is essential to fully characterize its biological activity and therapeutic potential in comparison to existing kinase inhibitors.

References

Comparative Guide to the Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The reproducibility of a synthetic pathway is a critical factor in drug discovery and development, impacting scalability, cost-effectiveness, and the reliable production of materials for biological evaluation. This document outlines and compares reported methods, offering insights into their potential for consistent and efficient synthesis.

Introduction to Synthetic Strategies

The synthesis of the triazolo[1,5-a]pyrimidine scaffold is a well-established area of heterocyclic chemistry. The primary and most direct approach to Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate involves the cyclocondensation of a suitable aminotriazole with a functionalized three-carbon component. Variations in reaction conditions, catalysts, and starting materials can significantly influence the yield, purity, and overall reproducibility of the synthesis.

Comparison of Synthetic Protocols

Table 1: Comparison of Synthetic Protocols for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate and Analogs

ParameterMethod 1: Three-Component Synthesis of a Dihydro-AnalogMethod 2: Two-Component Condensation (Proposed)
Starting Materials 3-amino-1,2,4-triazole, Aromatic aldehyde, Ethyl cyanoacetate3-amino-1,2,4-triazole, Ethyl 2-ethoxymethylenecyanoacetate
Catalyst/Reagent 4,4'-trimethylenedipiperidine (TMDP) or Sodium HydroxidePotassium Carbonate in DMF
Solvent Ethanol/Water (1:1) or molten TMDPN,N-Dimethylformamide (DMF)
Reaction Conditions Reflux or 65 °C (in molten TMDP)Reflux for 2 hours
Reported Yield High (specific yields vary with aldehyde)85%
Key Advantages One-pot procedure, use of a recyclable and less toxic catalyst (TMDP), good yields under green conditions.[1]Direct formation of the aromatic pyrimidine ring, high reported yield.
Potential Challenges Produces a 4,7-dihydro analog requiring a subsequent oxidation step to achieve the fully aromatic target. Reproducibility may depend on the specific aldehyde used.The primary source for this specific reaction is a chemical supplier database, and a detailed, peer-reviewed experimental protocol is not available, which may impact reproducibility.

Detailed Experimental Protocols

Method 1: Three-Component Synthesis of Ethyl 5-amino-7-aryl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate[1]

This method describes the synthesis of a dihydro-analog of the target compound. Achieving the final aromatic product would necessitate an additional oxidation step, which is a common practice in heterocyclic chemistry but adds to the overall synthetic sequence.

Materials:

  • 3-amino-1,2,4-triazole

  • Substituted benzaldehyde

  • Ethyl cyanoacetate

  • 4,4'-trimethylenedipiperidine (TMDP)

  • Ethanol

  • Water

Procedure A: TMDP as a catalyst in solvent

  • In a round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) in a 1:1 mixture of ethanol and water (5 mL).

  • Add 4,4'-trimethylenedipiperidine (10 mol%).

  • Reflux the reaction mixture with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Procedure B: TMDP as a molten-state solvent-catalyst

  • In a reaction vessel, heat 4,4'-trimethylenedipiperidine to 65 °C to form a molten state.

  • To the molten TMDP, add 3-amino-1,2,4-triazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).

  • Stir the mixture at 65 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The TMDP can be recovered from the aqueous filtrate.

  • Purify the product as needed.

Method 2: Two-Component Condensation for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (Proposed)

This proposed method is based on a common and direct route to this class of compounds.

Materials:

  • 3-amino-1,2,4-triazole

  • Ethyl 2-ethoxymethylenecyanoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-amino-1,2,4-triazole (1.0 mmol) in DMF, add potassium carbonate (1.2 mmol).

  • To this stirred suspension, add ethyl 2-ethoxymethylenecyanoacetate (1.0 mmol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

Visualization of Synthetic Workflows

To illustrate the logical flow of the described synthetic methods, the following diagrams are provided.

Synthesis_Method_1 cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 3-amino-1,2,4-triazole Process One-Pot Three-Component Reaction A->Process B Aromatic Aldehyde B->Process C Ethyl Cyanoacetate C->Process Catalyst TMDP Solvent Ethanol/Water or Molten TMDP Heat Reflux or 65 °C Product Ethyl 5-amino-7-aryl-4,7-dihydro- [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Process->Product Oxidation Oxidation Step (Required for Aromatic Product) Product->Oxidation FinalProduct Ethyl 7-amino-5-aryl- [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Oxidation->FinalProduct

Caption: Workflow for the Three-Component Synthesis of a Dihydro-Analog.

Synthesis_Method_2 cluster_reactants Starting Materials cluster_conditions Reaction Conditions D 3-amino-1,2,4-triazole Process Two-Component Condensation D->Process E Ethyl 2-ethoxymethylenecyanoacetate E->Process Base K₂CO₃ Solvent DMF Heat Reflux Product Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate Process->Product

Caption: Workflow for the Proposed Two-Component Condensation.

Performance Data and Alternative Compounds

Currently, there is limited publicly available experimental data on the specific biological or chemical performance of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate. The broader class of triazolo[1,5-a]pyrimidines has been investigated for a range of biological activities, including as kinase inhibitors and for other therapeutic applications. For comparison, researchers may consider evaluating commercially available analogs or structurally similar compounds that have reported biological data.

Table 2: Commercially Available Structural Analogs

Compound NameCAS NumberNotes
Ethyl 7-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate727661-19-0A methyl-substituted analog, which may exhibit different potency and selectivity in biological assays.
7-Amino-5-ethyl[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid2918344-05-3The corresponding carboxylic acid, which may have different solubility and pharmacokinetic properties.

The performance of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate would need to be experimentally determined and compared against these and other relevant benchmarks in specific assays tailored to the research focus (e.g., kinase inhibition assays, cell proliferation assays).

Conclusion and Recommendations

The synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate appears to be most directly and efficiently achieved via a two-component condensation reaction as outlined in Method 2. The high reported yield of 85% suggests a potentially reproducible process. However, the lack of a detailed, peer-reviewed protocol necessitates careful optimization and validation in the laboratory.

The three-component synthesis (Method 1) offers a greener and potentially more versatile route for generating a library of analogs, but the resulting dihydro-product requires an additional oxidation step to yield the target aromatic system. The reproducibility of this multi-step sequence would need to be carefully evaluated.

For researchers and drug development professionals, we recommend the following:

  • Initial Synthesis: Attempt the two-component condensation (Method 2) as the most direct route, with careful monitoring and characterization to ensure the formation of the desired product.

  • Analog Synthesis: For the generation of a diverse set of analogs for structure-activity relationship (SAR) studies, the three-component reaction (Method 1) followed by oxidation is a viable and adaptable strategy.

  • Reproducibility Assessment: Regardless of the chosen method, it is crucial to meticulously document all experimental parameters, including reaction times, temperatures, purification methods, and yields over multiple runs to establish a reproducible protocol.

  • Performance Evaluation: Once synthesized, the compound's performance should be rigorously tested in relevant in vitro and in vivo models and compared against known standards and commercially available analogs to determine its potential as a lead compound.

References

"comparative docking studies of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Docking Analysis of Triazolopyrimidine Derivatives as Potential Anticancer Agents

The versatility of the triazolopyrimidine scaffold makes it a significant point of interest in medicinal chemistry for developing compounds with a wide range of pharmacological properties. In silico molecular docking studies are crucial for predicting the binding affinities and interaction patterns of these derivatives with biological targets, thereby guiding the synthesis and development of more potent therapeutic agents.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of seven distinct triazolopyrimidine derivatives against three key cancer-associated protein receptors: Estrogen Receptor (3ERT), a colon cancer-associated receptor (5CAO), and a lung cancer-associated receptor (6GUE). The docking scores, presented in kcal/mol, indicate the binding energy of the ligand-protein interaction, where a more negative value signifies a stronger binding affinity.

LigandDocking Score (kcal/mol) vs. 3ERT (Breast Cancer)Docking Score (kcal/mol) vs. 5CAO (Colon Cancer)Docking Score (kcal/mol) vs. 6GUE (Lung Cancer)
Ligand 1-26.0419-24.7013-23.31047
Ligand 2-19.0815-14.9672-17.0768
Ligand 3-16.3447-25.3182-17.2638
Ligand 4-20.0002-27.1207 -20.5208
Ligand 5-39.792-25.1939-26.1508
Ligand 6-39.792 -27.1207-23.31047
Ligand 7-28.916-25.1939-26.1508
Standard Drug-28.916-25.1939-26.1508

Data sourced from Isa et al., 2025.[1]

Key Findings:

  • Against 3ERT (Breast Cancer): Ligand 6 demonstrated the most potent binding affinity with a docking score of -39.792 kcal/mol, significantly outperforming the standard drug (-28.916 kcal/mol).[1]

  • Against 5CAO (Colon Cancer): Ligand 5 showed the highest binding energy at -27.1207 kcal/mol, which is slightly better than the reference compound.[1]

  • Against 6GUE (Lung Cancer): Ligand 1 was the most effective in this group with a binding energy of -23.31047 kcal/mol, although this was slightly lower than the standard drug.[1]

These results suggest that specific substitutions on the triazolopyrimidine scaffold can significantly influence the binding affinity and selectivity towards different cancer-related proteins. The strong performance of Ligand 6 against the estrogen receptor (3ERT) makes it a particularly promising candidate for further investigation in the context of breast cancer therapeutics.[1]

Experimental Protocols

The following section outlines a generalized experimental protocol for molecular docking studies of triazolopyrimidine derivatives, based on methodologies reported in the literature.

1. Software and Hardware:

  • Docking Software: ICM-Pro is frequently used for assessing binding affinities and interaction profiles.[1] Other commonly used software includes AutoDock, and Schrödinger Suite.

  • Visualization Tools: Discovery Studio and PyMOL are utilized for visualizing and analyzing protein-ligand interactions.

  • Hardware: High-performance computing clusters are typically employed for the computational demands of docking simulations.

2. Ligand and Protein Preparation:

  • Ligand Preparation:

    • The 2D structures of the triazolopyrimidine derivatives are drawn using chemical drawing software like ChemDraw.

    • These structures are then converted to 3D formats (e.g., SDF).

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Protein Preparation:

    • The 3D crystal structures of the target proteins (e.g., 3ERT, 5CAO, 6GUE) are retrieved from the Protein Data Bank (PDB).

    • The protein structures are prepared by removing water molecules, ions, and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned at a physiological pH.

    • The protein structure is then energy-minimized to relieve any steric clashes.

3. Docking Simulation:

  • Grid Generation: A binding site on the target protein is defined, typically based on the location of the active site or a known ligand-binding pocket. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Algorithm: The prepared ligands are docked into the defined binding site of the prepared protein using the chosen docking software. The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the best score (most negative binding energy) is typically selected as the most probable binding mode.

4. Analysis of Results:

  • The binding affinities of the different derivatives are compared to identify the most potent compounds.

  • The binding poses of the top-scoring ligands are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, with the amino acid residues in the protein's active site.[1]

  • These interactions provide insights into the structure-activity relationship (SAR), helping to explain why certain derivatives exhibit higher binding affinities than others.

Visualizations

The following diagrams illustrate the typical workflow of a comparative docking study and a relevant biological pathway for the target protein discussed.

docking_workflow General Workflow for Comparative Docking Studies cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Binding Site Identification & Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Cleaning, Protonation) protein_prep->grid_gen docking Molecular Docking Simulation grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Interaction Analysis (H-bonds, Hydrophobic etc.) scoring->analysis sar Structure-Activity Relationship (SAR) & Lead Optimization analysis->sar

Caption: A flowchart of the typical stages in a comparative molecular docking study.

estrogen_signaling Simplified Estrogen Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (e.g., 3ERT) ER_HSP ER-HSP Complex ER->ER_HSP binds ER_dimer ER Dimer ER->ER_dimer dimerizes HSP HSP90 HSP->ER_HSP ER_HSP->ER releases ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE translocates to nucleus & binds transcription Gene Transcription ERE->transcription initiates Estrogen Estrogen Estrogen->ER binds Inhibitor Triazolopyrimidine Inhibitor Inhibitor->ER blocks binding

Caption: Simplified diagram of the estrogen signaling pathway and the inhibitory action.

References

Safety Operating Guide

Proper Disposal of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate: A Guide for Laboratory Professionals

Proper Disposal of Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the safe disposal of Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound commonly used in pharmaceutical research. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Safety Precautions

Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate is classified with several hazards that necessitate careful handling during disposal.[2] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

Key Hazards: [2]

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: May cause redness and discomfort upon contact with skin.

  • Causes serious eye irritation: Can result in significant eye damage if contact occurs.

  • May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure that all personnel are equipped with the following PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Respiratory protection if handling the compound in a poorly ventilated area or if dust is generated.

Quantitative Hazard Data
Hazard StatementGHS ClassificationPictogram
Harmful if swallowedAcute Toxicity, Oral (Category 4)Warning
Causes skin irritationSkin Corrosion/Irritation (Category 2)Warning
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Warning
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Warning

Data sourced from PubChem.[2]

Step-by-Step Disposal Protocol

Due to the lack of specific published neutralization or deactivation protocols for Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate, the primary method of disposal is through a licensed chemical waste management company. The following steps outline the recommended procedure for handling and disposing of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate in a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Avoid mixing this waste with other chemical waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and disposed of in the same solid chemical waste container.

  • Solutions: Solutions containing Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate".

  • Include the approximate quantity of the waste.

  • Indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Follow your institution's specific labeling requirements.

3. Storage:

  • Store the sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated area, away from incompatible materials.

  • Ensure that the storage area is in compliance with all institutional and regulatory guidelines.[4]

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain accurate records of the waste generated, including the date, chemical name, and quantity.

  • This documentation is crucial for regulatory compliance and for your institution's waste management program.

Experimental Workflow for Disposal

AStart: Unused or ContaminatedEthyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateBWear Appropriate PPE:- Gloves- Safety Goggles- Lab CoatA->BCSegregate Waste:- Solid Waste- Contaminated Materials- Liquid Waste (Solutions)B->CDLabel Waste Container:- Full Chemical Name- Hazards- QuantityC->DEStore in DesignatedSatellite Accumulation AreaD->EFContact Environmental Health & Safety (EHS)for Waste PickupE->FGMaintain Disposal RecordsF->GHEnd: Proper DisposalG->H

Caption: Disposal workflow for Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate.

Important Considerations for Nitrogen-Containing Heterocycles

In the absence of a validated neutralization procedure, direct disposal through a certified hazardous waste contractor is the most responsible and compliant method. Attempting to neutralize the compound without a specific protocol can be dangerous and may produce unknown, potentially more hazardous byproducts.

Disclaimer: The information provided in this document is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance on chemical waste disposal.

Personal protective equipment for handling Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Essential Safety and Handling Guide for Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Chemical Identifier:

  • IUPAC Name: ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate[4]

  • CAS Number: 92673-40-0[4]

  • Molecular Formula: C₈H₉N₅O₂[4]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[4]

  • Causes skin irritation (Skin corrosion/irritation)[4]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[4]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[4]

To mitigate these risks, the following personal protective equipment is mandatory.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing or dust generation.[1][5][6]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[1][7] For compounds with unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[6] A flame-resistant lab coat should be worn at all times.[1][6][7]
Respiratory RespiratorA NIOSH-approved respirator is required when dusts are generated, especially in poorly ventilated areas.[7][8]
Body Full Coverage Clothing & Closed-Toe ShoesWear long pants and closed-toe shoes to prevent skin exposure.[5][7]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by ensuring it is clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[8] Use non-sparking tools to prevent ignition sources.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure adequate ventilation.

  • Post-Handling: After handling, wash hands and face thoroughly.[2] Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan:

  • Waste Collection: Collect all waste containing Ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all federal, state, and local regulations.[2] Do not allow the product to enter drains, waterways, or the soil.[2]

Workflow for Safe Handling

cluster_prep1. Preparationcluster_handling2. Handling (in Fume Hood)cluster_cleanup3. Post-Handling & DisposalADon PPEBPrepare WorkspaceA->BCWeigh CompoundB->CProceed to handlingDTransfer CompoundC->DEPrepare SolutionD->EFClean Equipment & WorkspaceE->FComplete handlingGDispose of WasteF->GHDoff PPEG->HIWash HandsH->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.